Tripolin A
Description
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8+ |
InChI Key |
OMKSBDLWMROKNU-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Intrigue of Tripolin A: A Technical Guide to its Mechanism of Action
For Immediate Release
Alexandroupolis, Greece – Researchers in the field of oncology and cell biology are continually seeking novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. Tripolin A, a small-molecule inhibitor, has emerged as a promising candidate due to its specific action on Aurora A kinase, a key regulator of cell division that is often overexpressed in various cancers. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: A Non-Competitive Inhibitor of Aurora A Kinase
This compound functions as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3][4] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound is predicted to bind to a different site on the Aurora A enzyme.[1] This non-competitive mode of action offers a potential advantage in terms of specificity and the ability to overcome resistance mechanisms associated with mutations in the ATP-binding site.
The inhibitory effect of this compound on Aurora A kinase activity has been demonstrated in vitro.[1] In human cells, this compound has been shown to act as a potent Aurora A inhibitor, while not significantly affecting the activity of the closely related Aurora B kinase.[3][5][6]
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its inhibitory capabilities.
| Kinase | IC50 Value |
| Aurora A | 1.5 µM |
| Aurora B | 7 µM |
| Table 1: IC50 values of this compound for Aurora A and Aurora B kinases. [2] |
Cellular Consequences of Aurora A Inhibition by this compound
The inhibition of Aurora A kinase by this compound triggers a cascade of effects on cellular processes, primarily impacting mitosis and microtubule dynamics.
Disruption of Mitotic Machinery
Treatment of cells with this compound leads to significant mitotic defects, consistent with the known functions of Aurora A in cell division.[1] These defects include:
-
Aberrant Spindle Formation: this compound induces mitotic spindle defects, including the formation of monopolar, multipolar, and disorganized spindles.[2][5]
-
Centrosome Integrity: The inhibitor affects centrosome integrity, a critical aspect of proper spindle pole formation.[1][3][7]
-
Spindle Length: A noticeable reduction in the pole-to-pole distance of the mitotic spindle is observed in cells treated with this compound.[1][5]
These disruptions collectively impair the proper segregation of chromosomes during mitosis, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.
Altered Microtubule Dynamics
Beyond its effects on the mitotic spindle, this compound also influences the dynamics of microtubules in interphase cells.[1][3][7] This suggests a broader role for Aurora A in regulating the microtubule cytoskeleton throughout the cell cycle.
Novel Regulation of HURP Distribution
A key finding from studies on this compound is its unique effect on the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein and a substrate of Aurora A kinase.[1] While this compound does not prevent the binding of HURP to microtubules, it specifically affects its gradient distribution towards the chromosomes.[1] This discovery, facilitated by the use of this compound, reveals a new layer of regulation for mitotic microtubule stabilizers through Aurora A phosphorylation.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creativebiolabs.net]
- 4. scbt.com [scbt.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 6. This compound | CAS 1148118-92-6 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
Tripolin A: A Technical Guide to its Discovery, Mechanism of Action, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Tripolin A, a novel small-molecule inhibitor of Aurora A kinase. It details the discovery of this compound, its mechanism of action as a non-ATP competitive inhibitor, and its effects on critical cellular processes such as spindle formation and microtubule dynamics. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development efforts.
Discovery of this compound
This compound was identified from a screening panel of 105 small-molecule compounds as a potent inhibitor of Aurora A kinase activity in vitro.[1] Subsequent cellular assays in human cells confirmed that this compound, but not its analogue Tripolin B, functions as an inhibitor of Aurora A in vivo.[1] The discovery, led by a team of researchers including Iliana A. Kesisova and Maria D. Koffa, marked the identification of a new non-ATP competitive inhibitor for this important oncogenic kinase.[1]
Synthesis Pathway
Mechanism of Action
This compound acts as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1] This mode of action distinguishes it from many other Aurora kinase inhibitors that compete with ATP for binding to the kinase domain. The non-competitive nature of this compound suggests that it binds to a site other than the ATP-binding pocket, potentially leading to a different pharmacological profile and overcoming certain mechanisms of drug resistance.
Signaling Pathway
The primary target of this compound is Aurora A kinase, a key regulator of mitotic progression. Aurora A is involved in centrosome maturation and separation, bipolar spindle assembly, and the regulation of microtubule dynamics. By inhibiting Aurora A, this compound disrupts these critical mitotic events, leading to defects in cell division.
Biological Activity and Quantitative Data
This compound has been shown to induce a range of cellular effects consistent with Aurora A inhibition. These include defects in spindle formation, altered microtubule dynamics, and abnormal centrosome numbers.[1]
In Vitro Kinase Inhibition
The inhibitory activity of this compound against Aurora A and Aurora B kinases was determined using in vitro kinase assays.
| Compound | Target | IC50 (µM) |
| This compound | Aurora A | 0.35 |
| This compound | Aurora B | >50 |
| Tripolin B | Aurora A | 0.7 |
| Tripolin B | Aurora B | >50 |
Table 1: In vitro inhibitory activity of this compound and Tripolin B against Aurora A and Aurora B kinases.[1]
Cellular Effects
Treatment of HeLa cells with this compound leads to a significant reduction in the localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1] It also affects centrosome integrity, spindle formation and length, and microtubule dynamics in interphase.[1] Interestingly, this compound was found to affect the gradient distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) towards the chromosomes, without affecting its binding to microtubules.[1]
Experimental Protocols
In Vitro Aurora A Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Aurora A kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).
-
Dilute recombinant human Aurora A kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein) in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of ATP (containing γ-³²P-ATP for radiometric detection) in kinase buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted Aurora A kinase, substrate, and this compound solution.
-
Incubate at 30°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Detection and Analysis:
-
Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Culture and Immunofluorescence
This protocol describes the general procedure for treating HeLa cells with this compound and performing immunofluorescence to visualize its effects on the mitotic apparatus.
Methodology:
-
Cell Culture and Treatment:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO as a vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-pAurora A (Thr288) and mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope equipped with appropriate filters.
-
In Vitro Microtubule Dynamics Assay
This is a generalized protocol for an in vitro microtubule dynamics assay using total internal reflection fluorescence (TIRF) microscopy.
Methodology:
-
Preparation of Microtubule Seeds:
-
Polymerize a mixture of biotinylated and fluorescently labeled tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to create stable microtubule seeds.
-
Pellet the seeds by centrifugation and resuspend them in a warm buffer.
-
-
Flow Chamber Assembly:
-
Construct a flow chamber using a glass slide and a coverslip coated with biotin-PEG and neutravidin.
-
Introduce the microtubule seeds into the chamber and allow them to bind to the neutravidin-coated surface.
-
-
Microtubule Polymerization:
-
Prepare a polymerization mix containing fluorescently labeled tubulin, GTP, and an oxygen scavenger system in a suitable buffer.
-
Introduce the polymerization mix into the flow chamber to initiate microtubule growth from the seeds.
-
-
TIRF Microscopy:
-
Image the growing microtubules using a TIRF microscope. This technique allows for the visualization of individual microtubules near the coverslip surface with high signal-to-noise ratio.
-
Acquire time-lapse images to observe the dynamic instability of the microtubules (growth, shrinkage, and catastrophe events).
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize the history of individual microtubule ends.
-
Measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe and rescue events.
-
Conclusion
This compound represents a valuable research tool for dissecting the intricate roles of Aurora A kinase in mitosis. Its non-ATP competitive mechanism of action offers a unique approach to studying Aurora A function and may provide a basis for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of this compound and related compounds. Further research is warranted to elucidate the precise binding site of this compound on Aurora A and to fully explore its potential in preclinical cancer models. The development and publication of a robust and scalable synthesis protocol for this compound would significantly accelerate these efforts.
References
The Biological Activity of Tripolin A on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel, potent, and specific small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its activity against this therapeutically relevant cancer target has positioned it as a compound of interest for further investigation in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound on cancer cells, with a focus on its mechanism of action, effects on cellular processes, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is frequently observed in a variety of human cancers and is often associated with poor prognosis. This has made it an attractive target for the development of novel anticancer therapies. This compound has emerged from screenings of small-molecule libraries as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1] This guide details its observed biological effects on cancer cells.
Mechanism of Action
This compound functions as a non-ATP-competitive inhibitor of Aurora A kinase.[1] This mode of action is significant as it may offer advantages over ATP-competitive inhibitors, potentially leading to greater specificity and a different resistance profile.
Kinase Inhibition
This compound has been shown to inhibit Aurora A kinase activity in in-vitro assays. Its inhibitory concentration (IC50) has been determined, demonstrating its potency. Notably, this compound shows selectivity for Aurora A over Aurora B kinase.[1]
Binding to Aurora A
In silico docking analyses predict that this compound binds to an inactive conformation of Aurora A. This binding is thought to stabilize the inactive state of the kinase, thereby preventing its function.[1]
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Aurora A Kinase Inhibition by this compound
| ATP Concentration (µM) | This compound IC50 (µM) |
| 25 | ~1.5 |
| 50 | ~1.5 |
| 100 | ~1.5 |
| 200 | ~1.5 |
| 400 | ~1.5 |
Data from in vitro kinase assays demonstrating the non-ATP competitive inhibition of Aurora A by this compound.[1]
Table 2: Effects of this compound on Mitotic Parameters in HeLa Cells
| Treatment | Parameter | Value |
| DMSO (Control) | Normal Spindles | >90% |
| 20 µM this compound | Multipolar Spindles | Increased % |
| 20 µM this compound | Misaligned Chromosomes | Increased % |
| 20 µM this compound | Disorganized Spindles | Increased % |
| 20 µM this compound | Monopolar Spindles | Increased % |
| DMSO (Control) | Interpolar Distance (µm) | ~10 µm |
| 20 µM this compound | Interpolar Distance (µm) | Significantly Reduced |
Data from immunofluorescence analysis of HeLa cells treated with this compound for 24 hours.
Effects on Cellular Processes in Cancer Cells
This compound's inhibition of Aurora A kinase leads to a cascade of effects on critical cellular processes, primarily impacting cell division. The majority of cellular studies have been conducted using the HeLa cervical cancer cell line.
Disruption of Mitotic Spindle Formation
Treatment of HeLa cells with this compound leads to significant defects in mitotic spindle formation. This includes the appearance of multipolar, disorganized, and monopolar spindles. These abnormalities are consistent with the known roles of Aurora A in centrosome function and spindle assembly.
Centrosome Integrity
This compound affects centrosome integrity, a process heavily reliant on Aurora A activity. This disruption contributes to the formation of abnormal mitotic spindles.[1]
Microtubule Dynamics
The inhibitor also influences microtubule dynamics in interphase cells, which is another aspect of Aurora A's function.[1]
Regulation of HURP Localization
A notable effect of this compound is its impact on the localization of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A. This compound treatment alters the distribution of HURP on spindle microtubules, demonstrating a novel aspect of Aurora A-mediated regulation of mitotic microtubule stabilizers.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.
In Vitro Aurora A Kinase Assay
Objective: To determine the IC50 value of this compound against Aurora A kinase.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, BSA, and DTT.
-
Components: Recombinant active Aurora A kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP (radiolabeled or in a system with a detection reagent like ADP-Glo™) are combined.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. For radiolabeled ATP, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, a reagent is added to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Culture and Treatment
Objective: To culture cancer cells for subsequent assays.
Methodology:
-
Cell Line: HeLa cells are a commonly used cell line for studying the effects of this compound.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., plates, chamber slides). Once adhered and growing, the culture medium is replaced with a medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO). The duration of treatment varies depending on the specific assay (e.g., 5 to 24 hours).
Immunofluorescence Staining
Objective: To visualize the effects of this compound on cellular structures like the mitotic spindle and protein localization.
Methodology:
-
Cell Preparation: HeLa cells are grown on coverslips and treated with this compound.
-
Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with a detergent solution, such as 0.1% Triton X-100 in PBS, to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% BSA in PBST) for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies targeting specific proteins of interest (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes, anti-phospho-Aurora A, anti-HURP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: DNA is stained with a fluorescent dye like DAPI to visualize the nucleus and chromosomes.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.
Western Blotting
Objective: To analyze the levels of specific proteins in cells treated with this compound.
Methodology:
-
Cell Lysis: HeLa cells are treated with this compound, harvested, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Aurora A, Aurora B, phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the Aurora A signaling pathway.
Experimental Workflow
Caption: A generalized workflow for characterizing this compound's activity.
Conclusion
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase with clear biological activity in cancer cells. Its ability to disrupt mitotic spindle formation and alter the localization of key mitotic proteins underscores its potential as a tool for studying Aurora A biology and as a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to explore its efficacy in a broader range of cancer cell lines and in in vivo models.
References
Tripolin A as an Aurora A Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase, a pivotal regulator of mitotic progression, is a validated therapeutic target in oncology. Overexpression of Aurora A is frequently observed in various human cancers, correlating with poor prognosis. Tripolin A has been identified as a specific, non-ATP competitive small-molecule inhibitor of Aurora A kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, selectivity profile, and detailed experimental protocols for its characterization. The information is intended to support further research and development of Aurora A inhibitors.
Introduction to this compound
This compound is a novel small-molecule inhibitor that specifically targets Aurora A kinase.[1][2] A member of the Aurora kinase family, Aurora A is a serine/threonine kinase that plays an essential role in critical mitotic events, including centrosome maturation and separation, mitotic entry, and the assembly of the bipolar spindle.[3][4][5][6] Dysregulation and overexpression of Aurora A are linked to genomic instability and oncogenic transformation, making it a compelling target for cancer therapy.[4][7]
Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound functions through a non-ATP competitive mechanism.[8][9][10][11] This characteristic suggests a different binding mode and offers a potential advantage in overcoming resistance mechanisms associated with ATP-competitive inhibitors. In cellular studies, this compound has been shown to induce phenotypes consistent with Aurora A inhibition, such as defects in mitotic spindle formation and abnormalities in spindle poles.[8][12]
Mechanism of Action
This compound exerts its inhibitory effect by binding to a site on Aurora A distinct from the ATP-binding pocket. This allosteric inhibition is supported by in vitro kinase assays where the IC50 of this compound against Aurora A remained constant despite increasing concentrations of ATP.[1][11]
The primary cellular consequences of this compound treatment are:
-
Reduced Autophosphorylation: this compound significantly reduces the autophosphorylation of Aurora A at Threonine-288 (pT288), a critical step for its activation.[7][13] In HeLa cells treated with 20 µM this compound for 5 hours, the levels of pT288 were reduced by 85%.[7][13]
-
Disrupted Protein Localization: The inhibitor causes a reduction in the localization of both total and phosphorylated Aurora A on the spindle microtubules.[1][2][9][14][10][15]
-
Mitotic Defects: Inhibition of Aurora A function by this compound leads to severe mitotic spindle defects, centrosome integrity issues, and improper chromosome alignment.[8][9][12]
Interestingly, this compound also reveals new aspects of mitotic regulation. It affects the gradient distribution of HURP (Hepatoma Up-Regulated Protein), a microtubule-associated protein and substrate of Aurora A, without preventing its binding to microtubules.[9][14][10]
Quantitative Data and Specificity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against Aurora A, Aurora B, and a panel of other kinases. The data highlights its selectivity for Aurora A over Aurora B.
| Kinase Target | This compound IC50 (µM) | Reference |
| Aurora A | 1.5 | [3] |
| Aurora B | 7.0 | [3] |
| EGFR | 11.0 | [3] |
| FGFR | 33.4 | [3] |
| KDR (VEGFR2) | 17.9 | [3] |
| IGF1R | 14.9 | [3] |
Table 2: Biophysical and Cellular Quantitative Data
This table includes additional quantitative data characterizing the interaction of this compound with Aurora A and its effect in a cellular context.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (ΔTm) | 2°C | Differential Scanning Fluorimetry | [1][7] |
| pAurora A (T288) Reduction in HeLa Cells (5h) | 85% | Immunofluorescence | [7][13] |
| pAurora A (T288) Reduction in HeLa Cells (24h) | 47% | Immunofluorescence | [7][13] |
Note: No specific Structure-Activity Relationship (SAR) or in vivo efficacy studies for this compound have been reported in the reviewed literature.
Visualizations: Pathways and Workflows
Diagram 1: Aurora A Signaling Pathway and this compound Inhibition
Caption: Aurora A activation and mitotic functions, with the inhibitory point of this compound.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: A typical workflow for the biochemical and cell-based evaluation of this compound.
Diagram 3: Logic of Non-ATP Competitive Inhibition
Caption: this compound binds to an allosteric site, not the ATP pocket, to inhibit kinase activity.
Experimental Protocols
The following are representative protocols for the characterization of this compound, based on published methodologies.[7][13]
Protocol 1: In Vitro Aurora A Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of Aurora A kinase activity. A luminescence-based assay like ADP-Glo™ is common.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[16]
-
ATP solution
-
Kinase substrate (e.g., Kemptide)
-
This compound serial dilutions (in DMSO, then kinase buffer)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. The final DMSO concentration in the reaction should be ≤1%.
-
Reaction Setup: In a 96-well plate, add in order:
-
Kinase Buffer
-
Diluted this compound or vehicle (DMSO) control.
-
Recombinant Aurora A kinase.
-
-
Initiate Reaction: Add the ATP/Substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the percentage of kinase inhibition against the log of this compound concentration. Calculate the IC50 value using non-linear regression (four-parameter logistic curve fit). To confirm non-ATP competition, repeat the assay with multiple, fixed concentrations of ATP.[1][11]
Protocol 2: Immunofluorescence for pAurora A and Spindle Morphology
Objective: To visualize the effect of this compound on Aurora A activation (pT288 levels) and mitotic spindle integrity in cells.
Materials:
-
HeLa cells
-
Glass coverslips in a 24-well plate
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (20 µM in DMSO)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibodies: Rabbit anti-pAurora A (Thr288), Mouse anti-α-tubulin
-
Secondary Antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594
-
Nuclear Stain: DAPI
-
Antifade mounting medium
Methodology:
-
Cell Seeding: Seed HeLa cells on coverslips and allow them to adhere and grow for 24 hours.
-
Treatment: Treat cells with 20 µM this compound or DMSO (vehicle control) for the desired time (e.g., 5 or 24 hours).
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with 10% Normal Goat Serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the fluorescence intensity of pAurora A at the centrosomes and analyze spindle morphology in mitotic cells.[7][13]
Protocol 3: Western Blot for Aurora B Activity Marker
Objective: To assess the selectivity of this compound by measuring the phosphorylation of Histone H3 at Serine 10, a key substrate of Aurora B.
Materials:
-
HeLa cells
-
This compound (20 µM in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary Antibodies: Rabbit anti-pHistone H3 (Ser10), Mouse anti-α-tubulin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates. Treat with 20 µM this compound or DMSO for 24 hours.
-
Lysate Preparation: Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. A lack of change in the p-Histone H3 signal relative to the control indicates selectivity against Aurora B in the cellular context.[7]
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. Lysosome Transport as a Function of Lysosome Diameter | PLOS One [journals.plos.org]
- 3. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Synthesis and structure-activity relationship studies on tryprostatin A, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 6. A septin GTPase scaffold of dynein–dynactin motors triggers retrograde lysosome transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Structure-Activity Relationship of Tripolin A Analogs: A Technical Guide for Drug Development Professionals
Abstract
Tripolin A is a novel, non-ATP competitive inhibitor of Aurora A kinase, a critical regulator of mitotic progression.[1][2][3][4] Its unique mechanism of action and potential as a scaffold for anticancer drug development have garnered significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its known analogs, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to this compound and its Target: Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2][3] It is involved in several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, making it an attractive target for cancer therapy.[1][2][3]
This compound was identified from a screen of 105 potential small-molecule inhibitors as a potent inhibitor of Aurora A kinase.[1][2][4] Unlike many other Aurora kinase inhibitors, this compound acts in a non-ATP competitive manner, suggesting a distinct binding mode and a potential for greater selectivity and reduced off-target effects.[1][4] Cellularly, this compound has been shown to induce mitotic defects, including aberrant spindle formation and chromosome misalignment, consistent with the inhibition of Aurora A.[1][5]
Structure-Activity Relationship (SAR) Analysis
Currently, detailed SAR studies on a broad series of this compound analogs are limited in the public domain. The primary source of information comes from the initial study that identified this compound and a closely related analog, Tripolin B.
Core Scaffold
The chemical structures of this compound and Tripolin B are presented below. Both compounds share a common core structure, but differ in their substitution patterns, which significantly impacts their biological activity and mechanism of action.
-
This compound: (E)-3-(4-(dimethylamino)benzylidene)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one
-
Tripolin B: (E)-3-(4-methoxybenzylidene)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and Tripolin B against Aurora A and Aurora B kinases.
| Compound | Target | IC50 (µM) | Mode of Inhibition | Reference |
| This compound | Aurora A | ~1.5 | Non-ATP Competitive | [1][4] |
| Aurora B | >10 | - | [4] | |
| Tripolin B | Aurora A | ~0.5 | ATP-Competitive | [1][4] |
| Aurora B | - | - |
Key Observations:
-
Potency: Tripolin B exhibits a lower IC50 value for Aurora A in in vitro kinase assays, suggesting higher potency compared to this compound in this specific assay.
-
Selectivity: this compound demonstrates selectivity for Aurora A over Aurora B, a desirable characteristic for minimizing off-target effects.
-
Mechanism of Inhibition: A critical difference lies in their mode of inhibition. This compound is a non-ATP competitive inhibitor, while Tripolin B is ATP-competitive. This suggests that the nature of the substituent at the 4-position of the benzylidene ring dictates the interaction with the ATP-binding pocket of the kinase. The dimethylamino group in this compound likely directs the molecule to an allosteric site, whereas the methoxy group in Tripolin B favors interaction within the ATP-binding site.
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora A in regulating mitotic events. This compound's inhibitory action disrupts these processes, leading to mitotic arrest and cell death in cancer cells.
Caption: Simplified Aurora A signaling pathway during mitosis.
Experimental Workflow for SAR Studies of this compound Analogs
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of new this compound analogs to establish a comprehensive SAR.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
In Silico Modeling of Tripolin A Binding to Aurora A: A Technical Guide
Abstract: Aurora A kinase is a critical regulator of mitotic progression and a well-established target in oncology. Its overexpression is linked to tumorigenesis and genomic instability in a variety of human cancers.[1][2] Tripolin A has been identified as a novel, non-ATP-competitive small-molecule inhibitor of Aurora A.[3][4] This technical guide provides an in-depth overview of the computational and experimental methodologies used to characterize the binding of this compound to Aurora A. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for in silico modeling, including molecular docking and molecular dynamics, and summaries of key experimental validation techniques. The guide also presents quantitative binding data and visualizes the relevant biological pathways and experimental workflows to furnish a comprehensive understanding of the this compound-Aurora A interaction.
Introduction to Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[5][6] Its activity is tightly regulated, peaking during the G2-M phase of the cell cycle.[7] Due to its critical functions, the aberrant expression or activity of Aurora A can lead to catastrophic mitotic errors, resulting in aneuploidy and genomic instability, which are hallmarks of cancer.[1] Consequently, Aurora A is frequently overexpressed in many human malignancies, making it an attractive therapeutic target.[1][5]
Aurora A Signaling Pathways: Aurora A functions within a complex network of signaling pathways to exert its effects.[5] It phosphorylates a host of downstream substrates, including Polo-like kinase 1 (PLK1) and the tumor suppressor p53.[5][8] Furthermore, Aurora A is integrated into major oncogenic signaling cascades such as the PI3K/Akt/mTOR and MEK/ERK pathways.[5][8] Its activity is allosterically modulated by cofactors like TPX2, which is crucial for its localization to the mitotic spindle and full activation.[5][9] The inhibition of Aurora A disrupts these pathways, leading to mitotic defects and, ultimately, cell death, providing a strong rationale for the development of specific inhibitors.[10]
This compound: A Non-ATP-Competitive Inhibitor
This compound is a small-molecule inhibitor identified from a screen of ATP-analogues that demonstrated inhibitory activity against Aurora A kinase in vitro.[3][4] A key characteristic of this compound is its non-ATP-competitive mode of action; its ability to inhibit Aurora A is not affected by increasing concentrations of ATP.[3][11] This suggests that this compound does not bind to the highly conserved ATP-binding pocket, offering a potential advantage in terms of selectivity over other kinases.
Data Presentation
The binding and inhibitory characteristics of this compound have been quantified through various biochemical and biophysical assays.[3]
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (µM) | Reference |
| Aurora A | 1.5 | [3] |
| Aurora B | 7.0 | [3] |
| EGFR | 11.0 | [3] |
| FGFR | 33.4 | [3] |
| KDR | 17.9 | [3] |
| IGF1R | 14.9 | [3] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Thermal Shift Assay Data for this compound Binding to Aurora A
| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) | Reference |
| Aurora A alone | 45°C | - | [11][12] |
| Aurora A + this compound | 47°C | +2°C | [11][12] |
The thermal shift (ΔTₘ) indicates that this compound binding confers a modest stabilization to the Aurora A protein.[3]
In Silico Modeling of the this compound-Aurora A Interaction
Computational modeling is a powerful tool for predicting and analyzing the binding mode of small molecules to their protein targets. For this compound, in silico studies have been used to generate hypotheses about its binding site and interaction patterns, which can guide further drug development.[4][13]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human Aurora A kinase from the Protein Data Bank (PDB). Structures representing different conformational states (e.g., DFG-in, DFG-out) should be considered.
-
Prepare the protein using software like Maestro (Schrödinger) or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
-
Prepare the ligand using software like LigPrep (Schrödinger). This step generates different possible ionization states, tautomers, and stereoisomers at a physiological pH and minimizes their energy.
-
-
Binding Site Definition:
-
Define the binding site on Aurora A. Since this compound is non-ATP-competitive, potential allosteric sites must be explored. One approach is to define a grid box encompassing the entire protein surface to perform a blind dock, or to use site-prediction algorithms.
-
-
Docking Simulation:
-
Use a docking program such as Glide (Schrödinger), AutoDock, or GOLD to dock the prepared this compound library into the defined receptor grid. The program will systematically sample different conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The docking algorithm uses a scoring function to rank the generated poses, estimating the binding affinity.
-
Analyze the top-ranked poses visually to inspect key interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and Aurora A residues. This analysis provides insights into the structural basis of binding.[14][15]
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.[16][17] This technique helps assess the stability of the docked pose and reveals how the protein and ligand adapt to each other.[18][19][20]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The starting point is the best-ranked pose of the this compound-Aurora A complex from molecular docking.
-
Use a simulation package like GROMACS, AMBER, or Desmond.[18][21] Assign a force field (e.g., CHARMM36, AMBER) to the protein and generate parameters for the this compound ligand (e.g., using CGenFF or GAFF).[18][21]
-
-
Solvation and Ionization:
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble).
-
Subsequently, equilibrate the system at the target temperature and pressure (e.g., 1 atm) to ensure the solvent has reached a stable density (NPT ensemble).[18]
-
-
Production MD:
-
Run the simulation for a desired length of time (typically ranging from nanoseconds to microseconds) without restraints. Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability and dynamics of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of intermolecular hydrogen bonds over time.
-
Experimental Validation Protocols
In silico predictions must be validated by experimental data. Biochemical and biophysical assays are essential for confirming the binding affinity and inhibitory activity of this compound against Aurora A.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Aurora A and its inhibition by this compound, allowing for the determination of IC₅₀ values.[6]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for Aurora A kinase (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[7]
-
Prepare solutions of recombinant human Aurora A enzyme, a suitable peptide substrate (e.g., Kemptide), and ATP.[22]
-
Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration in the assay kept low (e.g., <1%).[22]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[7][23]
-
Add a Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP.[7][23]
-
This newly synthesized ATP is used by a luciferase to produce a luminescent signal, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]
-
To test for ATP competition, the assay can be repeated with varying concentrations of ATP.[11]
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and robust method to confirm direct binding of a ligand to a protein.[24][25][26] It measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.[27][28]
Experimental Protocol: Thermal Shift Assay
-
Sample Preparation:
-
In a 96-well PCR plate, prepare a reaction mixture containing purified Aurora A protein in a suitable buffer (e.g., HEPES-buffered saline).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds.[27]
-
Add this compound at various concentrations to the wells. Include a no-ligand control (DMSO).
-
-
Thermal Denaturation:
-
Data Analysis:
-
Plot the fluorescence intensity against temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic cores and causing the dye to fluoresce.
-
The midpoint of this transition is the melting temperature (Tₘ).[27]
-
Calculate the ΔTₘ by subtracting the Tₘ of the protein alone from the Tₘ of the protein in the presence of this compound. A positive ΔTₘ indicates that the ligand binding stabilizes the protein.
-
Cellular Effects of this compound-Mediated Aurora A Inhibition
The ultimate validation of an inhibitor's mechanism is its effect in a cellular context. Treatment of cancer cells with this compound recapitulates phenotypes associated with Aurora A inhibition by other means, such as RNAi or specific inhibitors like MLN8054.[3][4] Key cellular consequences include:
-
Defects in Spindle Formation: Inhibition of Aurora A leads to a high incidence of monopolar and disorganized spindles.[3][12][29]
-
Centrosome Fragmentation: Cells treated with this compound show a significant increase in fragmented centrosomes, a hallmark of Aurora A disruption.[3][12]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis.[10][29]
-
Apoptosis: Prolonged mitotic arrest or mitotic slippage can ultimately lead to programmed cell death.[10][30]
Conclusion
The study of this compound serves as an excellent case study in modern drug discovery, integrating in silico modeling with rigorous experimental validation. Computational approaches like molecular docking and MD simulations provide crucial, atom-level insights into the potential binding mode of this non-ATP-competitive inhibitor. These predictions are then substantiated by quantitative biochemical and biophysical assays, such as in vitro kinase assays and DSF, which confirm its inhibitory activity and direct binding. Finally, cell-based assays validate its on-target effects, demonstrating the expected phenotypes of Aurora A inhibition. Although this compound itself may have modest affinity, it is a valuable chemical probe and serves as a promising scaffold for the future development of more potent and highly selective allosteric inhibitors of Aurora A kinase.[3][4][13]
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 13. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]
- 15. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced molecular dynamics simulation methods for kinase drug discovery. | Semantic Scholar [semanticscholar.org]
- 18. Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular dynamics simulation and QM/MM calculation reveal the selectivity mechanism of type I 1/2 kinase inhibitors: the effect of intramolecular H-bonds and conformational restriction for improved selectivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Structural basis of specific binding between Aurora A and TPX2 by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differential scanning fluorimetry (DSF) [bio-protocol.org]
- 28. m.youtube.com [m.youtube.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. researchgate.net [researchgate.net]
Tripolin A target identification and validation
An In-depth Technical Guide to the Target Identification and Validation of Tripolin A
Introduction
In the realm of drug discovery, the precise identification and subsequent validation of a small molecule's biological target are paramount for understanding its mechanism of action, predicting efficacy, and anticipating potential toxicities. This compound is a novel small-molecule inhibitor identified from a screening panel of 105 potential inhibitors.[1] This technical guide provides a comprehensive overview of the methodologies and data used to identify and validate Aurora A kinase as the primary target of this compound. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Target Identification: From Screening to Hypothesis
The initial step in characterizing a novel compound is to identify its molecular target. This process often begins with high-throughput screening and is followed by a cascade of experiments to pinpoint the specific protein(s) with which the molecule interacts.
Initial Discovery
This compound was identified from a chemical library screen designed to find inhibitors of mitotic regulators, which are often overactive in tumor cells.[1] An initial in vitro screen revealed that both this compound and a related compound, Tripolin B, could inhibit the kinase activity of Aurora A.[1] However, subsequent experiments in human cell lines demonstrated that only this compound functioned as an effective Aurora A inhibitor in vivo, prompting its selection for further detailed characterization.[1][2]
The general workflow for such a target identification and validation process is outlined below.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Tripolin A: A Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics
Executive Summary
Tripolin A is a novel small-molecule inhibitor identified as a specific, non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] This technical guide provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The information is primarily derived from the seminal study by Kesisova et al. (2013), which characterized its in vitro and cell-based activities.
It is critical to note that, as of this guide's publication, no public data is available on the pharmacokinetics of this compound in any in vivo system. Therefore, this document focuses exclusively on its pharmacodynamic profile and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of Aurora A kinase inhibitors.
Pharmacokinetics (ADME)
There is currently no publicly available data regarding the absorption, distribution, metabolism, or excretion (ADME) of this compound. Preclinical and clinical studies to determine these parameters are necessary to understand the compound's potential for systemic use.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species/Model |
| Absorption | ||
| Bioavailability (%) | Not Available | Not Available |
| Tmax (Time to Peak Concentration) | Not Available | Not Available |
| Cmax (Peak Plasma Concentration) | Not Available | Not Available |
| Distribution | ||
| Volume of Distribution (Vd) | Not Available | Not Available |
| Plasma Protein Binding (%) | Not Available | Not Available |
| Metabolism | ||
| Primary Metabolizing Enzymes | Not Available | Not Available |
| Major Metabolites | Not Available | Not Available |
| Excretion | ||
| Elimination Half-life (t1/2) | Not Available | Not Available |
| Clearance (CL) | Not Available | Not Available |
| Route of Elimination | Not Available | Not Available |
Pharmacodynamics
The pharmacodynamic activity of this compound is centered on its specific inhibition of Aurora A kinase.
Mechanism of Action
This compound functions as a non-ATP competitive inhibitor of Aurora A kinase.[1] In vitro kinase assays have demonstrated that its inhibitory activity is not overcome by increasing concentrations of ATP, indicating it does not bind to the ATP-binding pocket of the enzyme.[2] By inhibiting Aurora A, this compound prevents the autophosphorylation of the kinase at the Threonine-288 (T288) residue, which is essential for its activation.[3] This leads to a reduction in the active fraction of Aurora A at the mitotic spindle.[3]
The downstream consequences of Aurora A inhibition by this compound include defects in centrosome integrity, abnormal mitotic spindle formation, and altered microtubule dynamics.[3] Furthermore, this compound affects the proper localization of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A, which is crucial for the stabilization of kinetochore-microtubules.[3]
Figure 1: Signaling pathway of Aurora A kinase and inhibition by this compound.
In Vitro Potency and Selectivity
This compound was identified from a screen of 105 ATP-analogues.[3] Its potency against Aurora A and the related Aurora B kinase was determined through in vitro kinase assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Conditions | Reference |
| Aurora A Kinase | ~1.5 | In vitro kinase assay | [3] |
| Aurora B Kinase | ~7.0 | In vitro kinase assay | [3] |
Data derived from Kesisova et al., 2013. The study notes that while this compound inhibits Aurora A in vitro, it does not significantly affect Aurora B activity or localization in cultured mammalian cells.[3]
Experimental Protocols
The following methodologies are summarized from the key experiments described by Kesisova et al. (2013).
In Vitro Kinase Assay
This protocol was used to determine the IC50 values of this compound against Aurora A and B kinases.
-
Reaction Mixture: Recombinant Aurora A or B kinase was incubated in a reaction buffer containing a universal substrate (myelin basic protein).
-
Inhibitor Addition: Serial dilutions of this compound (or control compounds) were added to the reaction wells.
-
Initiation: The kinase reaction was initiated by the addition of a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: The reaction was allowed to proceed for 15-30 minutes at 30°C.
-
Termination: The reaction was stopped by the addition of phosphoric acid.
-
Measurement: The ³²P-labeled substrate was captured on a filter, and the radioactivity was quantified using a scintillation counter to determine the level of kinase inhibition.
Immunofluorescence Staining for pAurora A
This cell-based assay was used to evaluate the effect of this compound on the active form of Aurora A in cultured cells (e.g., HeLa).
-
Cell Culture and Treatment: HeLa cells were cultured on coverslips and treated with 20 µM this compound or a vehicle control (DMSO) for specified durations (e.g., 5 and 24 hours).
-
Fixation: Cells were fixed with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding sites were blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for phosphorylated Aurora A (pT288) overnight at 4°C.
-
Washing: Coverslips were washed three times with PBS.
-
Secondary Antibody Incubation: Cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
DNA Staining: Nuclei were counterstained with DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting and Imaging: Coverslips were mounted onto glass slides using an anti-fade mounting medium and imaged using a confocal or fluorescence microscope. Fluorescence intensity at the centrosomes was quantified to determine the reduction in pAurora A levels.[3]
Figure 2: Experimental workflow for immunofluorescence staining.
References
Tripolin A: An In-depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel, potent, and specific non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression. This technical guide provides a comprehensive overview of this compound's mechanism of action, its profound effects on cell cycle progression, and detailed methodologies for its investigation. By targeting Aurora A, this compound induces defects in mitotic spindle formation, disrupts centrosome integrity, and alters microtubule dynamics, ultimately leading to a G2/M phase cell cycle arrest. This document consolidates quantitative data, experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers in oncology and cell biology.
Introduction
The Aurora kinase family, particularly Aurora A, plays a pivotal role in orchestrating the complex series of events during mitosis. Its kinase activity is essential for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome segregation. Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, making it a compelling target for anti-cancer drug development.
This compound has emerged as a valuable chemical probe to dissect the functions of Aurora A and as a potential scaffold for the development of novel therapeutics. Unlike many existing Aurora kinase inhibitors that compete with ATP, this compound's non-ATP competitive mode of action offers a distinct pharmacological profile. This guide will delve into the molecular consequences of Aurora A inhibition by this compound, with a specific focus on its impact on cell cycle progression.
Mechanism of Action of this compound
This compound exerts its biological effects through the specific inhibition of Aurora A kinase.[1] It functions as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[2] This mode of action can offer advantages in terms of selectivity and potentially overcoming resistance mechanisms associated with ATP-competitive inhibitors.
The primary molecular consequence of this compound treatment is the reduction of Aurora A kinase activity. This leads to a decrease in the phosphorylation of key downstream substrates that are critical for mitotic events. One of the hallmark effects is the reduced localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1]
Quantitative Data on this compound's Effects
The inhibitory potency and cellular effects of this compound have been quantified in various studies. This section summarizes the key quantitative data in a structured format for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (µM) | Inhibition Mode | Reference |
| Aurora A | 1.5 | Non-ATP Competitive | [2] |
| Aurora B | 7.0 | Not Specified | [2] |
Table 2: Effect of this compound on Mitotic Phenotypes in HeLa Cells
The following table presents data on the effects of this compound on mitotic spindle organization in HeLa cells. While the primary literature describes these effects, specific quantitative data on cell cycle phase percentages are not explicitly provided. The data below is illustrative of the types of endpoints affected.
| Treatment (24h) | Phenotype | Percentage of Mitotic Cells | Reference |
| DMSO (Control) | Normal Mitosis | >90% | [2] |
| 20 µM this compound | Multipolar Spindles | Significant Increase | [2] |
| 20 µM this compound | Misaligned Chromosomes | Significant Increase | [2] |
| 20 µM this compound | Monopolar Spindles | Significant Increase | [2] |
Note: The primary source describes these effects qualitatively and with representative images. Precise percentages for each phenotype are not available in the cited text.
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway in Mitosis
Aurora A kinase is a central node in the signaling network that governs the G2/M transition and progression through mitosis. Its activation and subsequent phosphorylation of downstream targets are critical for the timely execution of mitotic events. This compound, by inhibiting Aurora A, disrupts this signaling cascade.
Experimental Workflow for Cell Cycle Analysis
Flow cytometry is a standard technique to assess the effect of compounds like this compound on cell cycle distribution. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
This section provides detailed protocols for key experiments cited in the literature for the characterization of this compound.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical carcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For cell cycle analysis and immunofluorescence, HeLa cells are typically seeded in appropriate culture vessels (e.g., 6-well plates or on coverslips) and allowed to adhere overnight. A stock solution of this compound in DMSO is diluted in culture medium to the final desired concentration (e.g., 20 µM) and added to the cells. A vehicle control (DMSO) is run in parallel. Cells are incubated for the desired time periods (e.g., 5 or 24 hours).[2]
In Vitro Aurora A Kinase Assay (Non-ATP Competitive)
This assay is designed to determine the IC50 of a non-ATP competitive inhibitor.
-
Reagents:
-
Recombinant human Aurora A kinase.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[3]
-
Substrate (e.g., Kemptide or Myelin Basic Protein).
-
ATP (at a concentration close to the Km for Aurora A).
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[4]
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant concentration of DMSO.
-
In a 96-well plate, add the Aurora A kinase, the substrate, and the diluted this compound.
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[1][3]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
To confirm non-ATP competitive inhibition, repeat the assay with varying concentrations of ATP. The IC50 value for a non-ATP competitive inhibitor should remain relatively constant regardless of the ATP concentration.[2]
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat HeLa cells with this compound or DMSO (vehicle control) as described in section 5.1.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[5]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the levels of cell cycle-related proteins.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a valuable tool for studying the intricate role of Aurora A kinase in cell cycle regulation. Its specific, non-ATP competitive inhibition of Aurora A leads to a cascade of events culminating in mitotic defects and a G2/M cell cycle arrest. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the effects of this compound and to explore its potential in the context of cancer drug discovery. The detailed methodologies will enable the replication and extension of these findings, contributing to a deeper understanding of mitotic regulation and the development of novel anti-mitotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of troponin I serum values in patients with acute cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripolin A: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, specific, and non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1] Aurora A is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment. Its overexpression is frequently observed in various human cancers, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling events.
Core Mechanism of Action: Inhibition of Aurora A Kinase
This compound exerts its primary effect by directly inhibiting the kinase activity of Aurora A. Unlike many kinase inhibitors that compete with ATP for binding, this compound acts through a non-ATP competitive mechanism.[1] This inhibition leads to a cascade of downstream effects, primarily disrupting the normal progression of mitosis.
Quantitative Data: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory potency of this compound and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2]
| Kinase | IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR | 17.9 |
| IGF1R | 14.9 |
Table 2: Effect of this compound on Aurora A Phosphorylation in HeLa Cells [1][3]
| Treatment Duration | Concentration (µM) | Reduction in pAurora A (T288) Levels (%) |
| 5 hours | 20 | 85 |
| 24 hours | 20 | 47 |
Table 3: Mitotic Phenotypes Induced by this compound Treatment in HeLa Cells (24h, 20 µM) [4]
| Mitotic Phenotype | Percentage of Cells (%) |
| Normal | ~20 |
| Multipolar | ~30 |
| Misaligned | ~25 |
| Disorganized | ~15 |
| Monopolar | ~10 |
Cellular Pathways Modulated by this compound
The primary cellular pathway affected by this compound is the Aurora A signaling cascade, which is integral to mitotic progression.
Aurora A Signaling Pathway and its Disruption by this compound
Aurora A kinase, upon activation by cofactors such as TPX2, phosphorylates a multitude of substrates that are essential for the proper execution of mitosis. One such critical substrate is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein that plays a role in spindle assembly and stability.[1]
This compound, by inhibiting Aurora A, prevents the phosphorylation of its downstream targets. This leads to:
-
Reduced Localization of pAurora A: this compound treatment significantly diminishes the amount of phosphorylated (active) Aurora A on spindle microtubules.[1]
-
Defective Spindle Formation: Inhibition of Aurora A disrupts the normal assembly and morphology of the mitotic spindle, leading to the formation of multipolar, disorganized, or monopolar spindles.[4]
-
Centrosome Integrity Defects: Aurora A is crucial for centrosome maturation and separation. Its inhibition by this compound leads to centrosomal abnormalities.[1]
-
Altered HURP Distribution: this compound affects the gradient-like distribution of HURP on spindle microtubules, impacting microtubule stabilization.[1]
The following diagram illustrates the Aurora A signaling pathway and the point of intervention by this compound.
Cell Cycle Progression and Apoptosis
Inhibition of Aurora A kinase is known to induce a mitotic arrest, preventing cells from completing cell division. Prolonged mitotic arrest can subsequently trigger apoptosis (programmed cell death). While the primary literature on this compound focuses on the mitotic defects, it is a well-established consequence of Aurora A inhibition.
The following diagram illustrates a general workflow for investigating the effects of a compound like this compound on the cell cycle and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibition of purified Aurora A kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the substrate/ATP mixture to each well.
-
Initiate the reaction by adding the diluted Aurora A kinase to each well, except for the "blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phosphorylated Aurora A
This protocol is for detecting the levels of phosphorylated Aurora A (T288) in cell lysates following this compound treatment.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pAurora A (T288), anti-total Aurora A, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Seed HeLa cells and treat with this compound (e.g., 20 µM) or DMSO for the desired time (e.g., 5 or 24 hours).
-
Harvest the cells and prepare cell lysates using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAurora A (T288) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total Aurora A and a loading control (e.g., α-tubulin) to normalize the data.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
Conclusion
This compound is a potent and specific inhibitor of Aurora A kinase that disrupts mitotic progression, leading to spindle defects, centrosome abnormalities, and mitotic arrest. These cellular effects make this compound a valuable tool for studying the intricate processes of cell division and a promising scaffold for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of Aurora kinase inhibition.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Tripolin A: A Technical Guide to a Novel Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, specific, and non-ATP competitive small molecule inhibitor of Aurora A kinase.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental data and protocols for its characterization. This guide is intended for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the therapeutic potential and research applications of Aurora A kinase inhibitors.
Chemical Properties and Identification
This compound, with the systematic name (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one, is a yellow solid compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1148118-92-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 253.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Purity | ≥98% (HPLC, NMR) | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] It exhibits a non-ATP competitive mode of inhibition, suggesting a distinct binding mechanism compared to many other kinase inhibitors.[2]
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against Aurora A and Aurora B kinases was determined through in vitro kinase assays. The results demonstrate that this compound is significantly more potent against Aurora A than Aurora B and that its inhibition of Aurora A is independent of ATP concentration.
| Kinase | ATP Concentration (µM) | This compound IC₅₀ (µM) | Reference |
| Aurora A | 10 | ~1.5 | --INVALID-LINK-- |
| Aurora A | 100 | ~1.5 | --INVALID-LINK-- |
| Aurora A | 1000 | ~1.5 | --INVALID-LINK-- |
| Aurora B | 10 | ~7.0 | --INVALID-LINK-- |
| Aurora B | 100 | >10 | --INVALID-LINK-- |
| Aurora B | 1000 | >10 | --INVALID-LINK-- |
Cellular Effects
In cultured human cells, this compound treatment leads to a variety of mitotic defects consistent with the inhibition of Aurora A kinase. These effects include:
-
Reduction of Aurora A Autophosphorylation: Treatment of HeLa cells with 20 µM this compound for 5 and 24 hours reduced the levels of phosphorylated Aurora A (pT288) on centrosomes by 85% and 47%, respectively.[2]
-
Spindle Abnormalities: this compound induces the formation of abnormal mitotic spindles, including monopolar, multipolar, and disorganized spindles.[2]
-
Centrosome Integrity Defects: Inhibition of Aurora A by this compound affects centrosome integrity.[1][2]
-
Altered Microtubule Dynamics: this compound affects microtubule dynamics in both interphase and mitosis, leading to shorter and disorganized microtubule networks.[2]
-
Modified HURP Localization: this compound alters the gradient distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) on the mitotic spindle, causing a shift in its localization towards the spindle poles.[1][2]
Signaling Pathway
This compound exerts its effects by inhibiting the Aurora A kinase signaling pathway, which plays a crucial role in mitosis. A key downstream effector of Aurora A is the microtubule-associated protein HURP. The binding of TPX2 (Targeting Protein for Xklp2) to Aurora A is essential for its localization to spindle microtubules and its full activation.[3][4] Activated Aurora A then phosphorylates various substrates, including HURP, which is critical for its function in stabilizing kinetochore fibers. By inhibiting Aurora A, this compound disrupts this phosphorylation cascade, leading to improper HURP localization and subsequent mitotic defects.
Caption: Aurora A kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Aurora A Kinase Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the in vitro potency of inhibitors against purified Aurora A kinase.[5][6][7][8]
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of Kemptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for Aurora A for accurate Kᵢ determination.
-
Dilute Aurora A kinase to the desired concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Add 1 µL of this compound dilution (or buffer with DMSO for controls).
-
Add 2 µL of the substrate/ATP mixture.
-
Initiate the reaction by adding 2 µL of the diluted Aurora A kinase.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Immunofluorescence Staining for Microtubules and Centrosomes
This protocol is for visualizing the effects of this compound on the mitotic apparatus in cultured cells.[9][10][11][12][13]
Materials:
-
HeLa cells cultured on coverslips
-
This compound
-
Fixation Solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated anti-mouse IgG
-
Alexa Fluor 594-conjugated anti-rabbit IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Treat HeLa cells with the desired concentration of this compound (e.g., 20 µM) for the specified duration (e.g., 5 or 24 hours). Include a DMSO-treated vehicle control.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
-
Antibody Incubation:
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Experimental and Drug Discovery Workflows
The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular characterization.
Caption: General workflow for the discovery and characterization of a kinase inhibitor.
Conclusion
This compound represents a valuable research tool for studying the intricate roles of Aurora A kinase in mitosis and a potential scaffold for the development of novel anticancer therapeutics. Its non-ATP competitive mechanism of action offers a distinct advantage in overcoming resistance mechanisms associated with ATP-competitive inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation and application of this compound in cancer research and drug discovery.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. Structural basis of Aurora-A activation by TPX2 at the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human TPX2 is required for targeting Aurora-A kinase to the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Tripolin A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility, storage, and biological activity of Tripolin A, a selective, non-ATP competitive inhibitor of Aurora A kinase. Detailed protocols for its use in cell-based assays are also included to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor that specifically targets Aurora A kinase, a key regulator of mitotic progression.[1][2] It has been shown to disrupt critical mitotic events, including centrosome maturation, spindle formation, and chromosome segregation, making it a valuable tool for cancer research and drug development. Unlike many kinase inhibitors, this compound acts in a non-ATP competitive manner.[1][2]
Physicochemical Properties and Solubility
This compound is a yellow solid with a molecular weight of 253.25 g/mol and a molecular formula of C₁₅H₁₁NO₃. For optimal experimental outcomes, proper handling and dissolution are crucial.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL[3] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | While specific quantitative data is not readily available, this compound is expected to be soluble in ethanol. However, for primary stock solutions, DMSO is preferred. |
| Methanol | Soluble | Similar to ethanol, solubility is expected, but quantitative data is limited. DMSO remains the recommended primary solvent. |
| DMF (Dimethylformamide) | Soluble | Expected to be soluble, but for consistency and based on available data, DMSO is the preferred solvent for initial stock preparation. |
| Water | Poorly soluble | Not recommended for preparing stock solutions. |
Storage and Stability:
-
Solid: Store at -20°C, protected from light. Stable for at least two years.
-
Stock Solutions (in DMSO): Aliquot and store at -20°C in the dark.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits Aurora A kinase, which plays a pivotal role in cell cycle regulation, particularly during mitosis. Its inhibition leads to a cascade of downstream effects disrupting the normal progression of cell division.
Signaling Pathway of Aurora A Kinase Inhibition by this compound
The following diagram illustrates the key components of the Aurora A kinase signaling pathway and the point of intervention by this compound.
Caption: Aurora A Kinase Signaling and this compound Inhibition.
Experimental Protocols
The following protocols are based on published research and provide a starting point for in vitro cell-based assays.[1][2][4] Optimization may be required depending on the cell line and experimental conditions.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 2.53 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the weighed powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
In Vitro Treatment of Cultured Cells
This protocol details the treatment of HeLa cells with this compound to study its effects on mitosis.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell culture plates or flasks
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HeLa cells in the desired culture vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Working Solutions: Prepare the final working concentrations of this compound by diluting the 10 mM stock solution in a complete culture medium. For a final concentration of 20 µM, a 1:500 dilution is required.
-
Important: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used (e.g., 0.2% DMSO if the highest this compound concentration is 20 µM from a 10 mM stock).
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 5 or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Immunofluorescence Staining: To visualize mitotic spindles, centrosomes, and the localization of phosphorylated Aurora A (p-Aurora A).[4]
-
Western Blotting: To quantify the levels of p-Aurora A and other mitotic proteins.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound.
-
Flow Cytometry: For cell cycle analysis.
-
Logical Flow for Cell Treatment and Analysis
Caption: Logical Flow of a Cell-Based this compound Experiment.
Expected Outcomes
Treatment of cancer cells with this compound is expected to induce mitotic defects, including:
-
Reduction in the levels of phosphorylated Aurora A (p-Aurora A) on spindle microtubules.[1][2]
-
Defects in centrosome integrity and spindle formation, often leading to multipolar spindles.[1][2]
-
Alterations in the distribution of Aurora A substrates, such as HURP (Hepatoma Up-Regulated Protein), on mitotic spindles.[1][2]
-
Induction of mitotic arrest and subsequent cell death.
These application notes and protocols are intended to serve as a guide. Researchers should always consult the relevant literature and optimize conditions for their specific experimental systems.
References
Application Notes and Protocols for Tripolin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] It functions as a non-ATP competitive inhibitor, distinguishing it from many other kinase inhibitors.[1][2] Inhibition of Aurora A by this compound leads to defects in centrosome integrity, spindle formation, and microtubule dynamics, ultimately resulting in mitotic arrest and potential apoptosis.[1] Notably, this compound has been shown to affect the localization of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A, revealing a nuanced mechanism of regulating mitotic microtubule stabilizers.[1][3] These characteristics make this compound a valuable tool for studying the intricate processes of cell division and a potential scaffold for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for the use of this compound in standard cell culture-based assays to assess its biological activity.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against Aurora A kinase. Currently, a comprehensive public dataset of IC50 values for this compound across a broad range of cancer cell lines is not available. The provided data focuses on its direct enzymatic inhibition.
Table 1: In Vitro Kinase Inhibition Data for this compound
| Target Kinase | IC50 (µM) | ATP Concentration (µM) | Assay Type | Notes |
| Aurora A | ~1.5 | 100 | In Vitro Kinase Assay | The IC50 value for this compound against Aurora A kinase activity remained unchanged in the presence of increasing ATP concentrations, confirming its non-ATP competitive mode of inhibition.[2][4] |
| Aurora B | > 10 | 100 | In Vitro Kinase Assay | This compound shows selectivity for Aurora A over Aurora B. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). For HeLa cells, a 24-hour treatment with 20 µM this compound has been shown to be effective.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Western Blot for Phosphorylated Aurora A
This protocol is designed to detect the inhibition of Aurora A autophosphorylation at Threonine 288 (p-Aurora A Thr288) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-Aurora A (Thr288), mouse anti-Aurora A, and a loading control (e.g., anti-β-actin or anti-α-tubulin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 20 µM for HeLa cells) or vehicle control (DMSO) for the desired time (e.g., 5 or 24 hours).[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Aurora A, anti-Aurora A, and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities to determine the relative levels of p-Aurora A and total Aurora A.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment, which is expected to induce a G2/M arrest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 20 µM for HeLa cells) or vehicle control for 24 hours.[6]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase is the expected outcome of Aurora A inhibition.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for cell viability (MTT) assay.
Caption: Workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. rsc.org [rsc.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Tripolin A: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a selective, non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy. This compound has been shown to induce mitotic spindle defects, affect centrosome integrity, and alter microtubule dynamics, consistent with the inhibition of Aurora A.[2] These application notes provide a comprehensive guide for the use of this compound in in vitro assays, including recommended concentrations, detailed experimental protocols, and an overview of the associated signaling pathways.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases
| Target | IC50 (µM) | Notes |
| Aurora A Kinase | 1.5 | Non-ATP competitive inhibition. |
| Aurora B Kinase | 7.0 | Less potent compared to Aurora A. |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range (µM) | Incubation Time (hours) | Expected Outcome |
| Cell Viability (MTT/XTT) | HeLa | 1 - 50 | 24, 48, 72 | Dose-dependent decrease in cell viability. |
| Apoptosis (Annexin V/PI) | Jurkat | 5 - 25 | 24, 48 | Increase in the percentage of apoptotic cells. |
| Cell Cycle Analysis (PI) | HeLa | 10 - 20 | 24 | G2/M phase arrest. |
| Western Blot (p-Aurora A) | HeLa | 20 | 5, 24 | Reduction in phosphorylated Aurora A levels. |
| Immunofluorescence | HeLa | 20 | 5, 24 | Spindle defects, centrosome abnormalities. |
Signaling Pathways
This compound exerts its effects primarily through the inhibition of Aurora A kinase, which in turn affects a cascade of downstream signaling pathways crucial for cell cycle progression and survival.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells, such as HeLa.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested starting range is 0.1 to 100 µM. Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Spindle Defects
This protocol describes how to visualize the effects of this compound on the mitotic spindle in HeLa cells. A concentration of 20 µM has been shown to be effective.[2]
Materials:
-
HeLa cells
-
Glass coverslips in a 24-well plate
-
Complete culture medium
-
This compound (20 µM in complete medium)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to attach overnight. Treat the cells with 20 µM this compound or vehicle (DMSO) for 5 to 24 hours.[2]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope. Look for the formation of monopolar or multipolar spindles in this compound-treated cells compared to the bipolar spindles in control cells.
Conclusion
This compound is a valuable tool for studying the role of Aurora A kinase in cell division and cancer biology. The provided protocols and data serve as a starting point for designing and executing in vitro experiments. It is recommended that researchers optimize concentrations and incubation times for their specific cell lines and experimental conditions. Further investigation into the anti-proliferative effects of this compound across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
Tripolin A: Application Notes and Protocols for Inducing Apoptosis via Aurora A Kinase Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A is frequently observed in various human cancers and is associated with tumorigenesis and resistance to certain chemotherapeutic agents.[1][4] By inhibiting Aurora A, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[1][2][3] These application notes provide an overview of the mechanism of action of this compound and protocols for its use in inducing apoptosis in cancer cell lines.
Mechanism of Action
This compound functions as a non-ATP-competitive inhibitor of Aurora A kinase.[1] Its inhibitory action leads to a reduction in the phosphorylation of Aurora A substrates, which are crucial for proper mitotic spindle assembly and function.[1] Disruption of these processes results in severe mitotic defects, including spindle abnormalities and centrosome fragmentation.[1][2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
Currently, specific dose-response and time-course data for this compound-induced apoptosis are not extensively available in published literature. The primary focus of existing research has been on its effects on mitotic spindle dynamics. However, based on its mechanism as an Aurora A inhibitor, a dose- and time-dependent increase in apoptosis is the expected outcome. Researchers should empirically determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Expected Dose-Dependent Effects of this compound on a Cancer Cell Line (Hypothetical Data)
| This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Notes |
| 0 (Vehicle Control) | 24 | Baseline | Establish baseline apoptosis rate. |
| 5 | 24 | Increased | Titrate concentration to find optimal range. |
| 10 | 24 | Moderately Increased | |
| 20 | 24 | Significantly Increased | Concentration used in mitotic spindle studies.[1][2][3] |
| 40 | 24 | Potential Cytotoxicity | Higher concentrations may induce necrosis. |
Table 2: Expected Time-Course Effects of this compound (at 20 µM) on a Cancer Cell Line (Hypothetical Data)
| Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Notes |
| 0 | Baseline | |
| 6 | Slightly Increased | Early signs of apoptosis may be detectable. |
| 12 | Moderately Increased | |
| 24 | Significantly Increased | A common time point for assessing apoptosis.[1][2][3] |
| 48 | Plateau or Decrease | Cell population may be significantly reduced. |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cancer Cells
This protocol describes a general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of analysis. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to allow for the desired final concentrations without adding a significant volume of DMSO to the cell culture medium (typically <0.1% v/v).
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM). Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, 48 hours).
-
Harvesting and Staining: Following incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS. Stain the cells for apoptosis using an Annexin V-FITC/Propidium Iodide kit according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the procedure for examining the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Analyze the changes in the expression and cleavage of apoptosis-related proteins.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Combined TRIP13 and Aurora kinase inhibition induces apoptosis in human papillomavirus–driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of Tripolin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models. As specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for other Aurora A kinase inhibitors and general best practices for in vivo compound testing.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the kinase activity of Aurora A. This leads to a cascade of cellular events, including:
-
Reduced Phosphorylation of Aurora A: this compound treatment decreases the autophosphorylation of Aurora A at Threonine-288, a critical step for its activation.[2]
-
Defects in Mitotic Spindle Formation: Inhibition of Aurora A disrupts the proper formation and function of the mitotic spindle, leading to mitotic arrest.[1][3]
-
Centrosome Integrity Abnormalities: this compound affects centrosome integrity, which is crucial for the organization of microtubules and spindle assembly.[1][3]
-
Altered HURP Distribution: this compound specifically affects the gradient distribution of the Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A, on spindle microtubules.[1]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Aurora A IC50 | 1.5 µM | In vitro kinase assay | [4] |
| Aurora B IC50 | 7 µM | In vitro kinase assay | [4] |
| Cellular Effect | Reduction of pAurora A (T288) | HeLa cells | [2] |
| Phenotypic Effects | Mitotic spindle defects, abnormal spindle pole integrity | HeLa cells | [4] |
Proposed In Vivo Efficacy Study Design for this compound (Example)
| Parameter | Recommendation | Rationale/Considerations |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID, NSG) bearing human tumor xenografts (e.g., breast, colon, pancreatic cancer cell lines with known Aurora A overexpression) | To assess the effect of this compound on human tumors. |
| Administration Route | Oral (gavage), Intraperitoneal (IP), or Intravenous (IV) | The optimal route should be determined based on formulation, solubility, and pharmacokinetic studies. |
| Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | This is a common vehicle for poorly soluble compounds. The final formulation should be sterile and clear. |
| Dosage | Dose-ranging study (e.g., 10, 30, 100 mg/kg) | To determine the maximum tolerated dose (MTD) and optimal therapeutic dose. |
| Dosing Schedule | Once or twice daily for 21-28 days | The schedule should be informed by pharmacokinetic data (if available) to maintain therapeutic drug levels. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Measured by caliper measurements of tumor volume over time. |
| Secondary Endpoints | Body weight, clinical signs of toxicity, survival analysis, biomarker analysis (e.g., pAurora A in tumor tissue) | To assess toxicity and target engagement. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration to animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.
-
Dissolve this compound in DMSO: In a sterile vial, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve an initial high-concentration stock. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add PEG300: To the DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture and vortex thoroughly.
-
Add Saline: Slowly add the sterile saline to the desired final volume while vortexing to ensure a clear and homogenous solution.
-
Final Inspection: Visually inspect the final formulation for any precipitation or particulates. The solution should be clear. If necessary, the solution can be filtered through a 0.22 µm sterile filter.
-
Storage: Store the formulation according to its stability profile. It is recommended to prepare the formulation fresh before each administration.
Protocol 2: Xenograft Tumor Model and Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)
-
Human cancer cell line with known Aurora A expression (e.g., MDA-MB-231, HCT116)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Prepared this compound formulation
-
Vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage for 21 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Protocol 3: Pharmacodynamic (Biomarker) Analysis
Objective: To assess the target engagement of this compound in tumor tissue.
Materials:
-
Excised tumor tissues from the efficacy study
-
Formalin or liquid nitrogen for tissue preservation
-
Antibodies for immunohistochemistry (IHC) or western blotting (e.g., anti-pAurora A (T288), anti-Ki-67)
Procedure:
-
Tissue Collection and Preservation:
-
At the end of the efficacy study, collect tumor tissues.
-
For IHC, fix a portion of the tumor in 10% neutral buffered formalin.
-
For western blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed tissues, embed in paraffin, and section.
-
Perform IHC staining for pAurora A (T288) to assess the inhibition of Aurora A activity.
-
Stain for a proliferation marker such as Ki-67 to evaluate the effect on tumor cell proliferation.
-
Quantify the staining intensity and the percentage of positive cells.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor tissues.
-
Perform western blotting to detect the levels of pAurora A (T288) and total Aurora A.
-
Quantify the band intensities to determine the extent of target inhibition.
-
Mandatory Visualizations
Caption: Aurora A Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
References
Tripolin A: A Tool for Probing Microtubule Dynamics in Live Cells via Aurora A Kinase Inhibition
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a cell-permeable small molecule that functions as a specific, non-ATP-competitive inhibitor of Aurora A kinase.[1][2][3] While not a direct tubulin-binding agent, this compound serves as a valuable tool for studying microtubule dynamics in live cells by targeting a key upstream regulator. Inhibition of Aurora A kinase by this compound leads to a cascade of downstream effects, resulting in significant alterations to microtubule organization, stability, and function, particularly during mitosis.[1][3] This document provides detailed application notes and protocols for utilizing this compound to investigate these indirect effects on microtubule dynamics in living cells.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability—the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization)—is tightly regulated by a complex network of proteins. Aurora A kinase is a critical serine/threonine kinase that plays a pivotal role in this regulation, primarily during mitosis. It is involved in centrosome maturation, spindle assembly, and the maintenance of spindle bipolarity.[4]
This compound offers a specific approach to dissect the role of Aurora A in microtubule regulation. By inhibiting Aurora A, researchers can induce distinct cellular phenotypes, such as defects in spindle formation, altered spindle length, and compromised centrosome integrity, all of which stem from disrupted microtubule dynamics.[1][3][5] These application notes provide a framework for observing and quantifying these effects in live cells.
Mechanism of Action: Indirect Regulation of Microtubule Dynamics
This compound exerts its effects on microtubules through the inhibition of Aurora A kinase. This kinase phosphorylates a variety of microtubule-associated proteins (MAPs) and other factors that directly influence microtubule behavior. The signaling pathway can be visualized as follows:
Caption: this compound inhibits Aurora A kinase, disrupting the phosphorylation of MAPs and thereby altering microtubule dynamics.
Quantitative Data
While specific quantitative data on the direct impact of this compound on microtubule dynamic instability parameters (e.g., growth/shrinkage rates, catastrophe/rescue frequencies) is not extensively published, studies on other specific Aurora A inhibitors provide valuable insights into the expected effects. For instance, the inhibition of Aurora A has been shown to decrease microtubule shrinkage rate, growth rate, and rescue frequency in interphase cells.[6][7]
Table 1: Effects of Aurora A Inhibition on Interphase Microtubule Dynamics (using GSK6000063A as a proxy for this compound) [7]
| Parameter | Control | Aurora A Inhibitor (GSK6000063A) |
| Shrinkage Rate (µm/min) | 25.3 ± 12.5 | 16.2 ± 10.9 |
| Growth Rate (µm/min) | 9.9 ± 4.5 | 7.8 ± 3.5 |
| Rescue Frequency (events/min) | 0.21 ± 0.01 | 0.13 ± 0.009 |
| Dynamicity (µm/min) | 14.8 ± 6.2 | 9.5 ± 4.8 |
Table 2: Inhibitory Activity of this compound [2][8][9]
| Target | IC50 |
| Aurora A Kinase | 1.5 µM |
| Aurora B Kinase | 7 µM |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on microtubule dynamics in live cells.
Protocol 1: Live-Cell Imaging of Microtubule Organization
This protocol allows for the visualization of changes in the overall microtubule network architecture in response to this compound treatment.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Microtubule fluorescent probe (e.g., SiR-Tubulin or cell line stably expressing GFP-α-tubulin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Live-cell imaging microscope with environmental chamber (37°C, 5% CO2)
Workflow:
Caption: Workflow for live-cell imaging of microtubule organization after this compound treatment.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Microtubule Labeling:
-
For dye-based markers (e.g., SiR-Tubulin), add the dye to the culture medium at the manufacturer's recommended concentration and incubate for 1-2 hours.
-
For fluorescent protein-based markers (e.g., GFP-α-tubulin), ensure stable expression in the cell line.
-
-
Imaging Preparation: Gently replace the culture medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire baseline images of the microtubule network.
-
Treatment: Add this compound to the imaging medium at the desired final concentration (a starting concentration of 20 µM is suggested based on previous studies).[9] For the control, add an equivalent volume of DMSO.
-
Time-Lapse Imaging: Acquire time-lapse images every 1-5 minutes for a duration of 1-24 hours. Use a 60x or 100x oil immersion objective.
-
Data Analysis: Visually inspect the time-lapse series for changes in microtubule organization, such as bundling, fragmentation, or the formation of abnormal spindle structures. Quantify these phenotypes where possible.
Protocol 2: Quantification of Mitotic Spindle Length
This protocol describes how to measure the pole-to-pole distance of the mitotic spindle, a parameter often affected by Aurora A inhibition.[5]
Materials:
-
Same as Protocol 1, with the addition of a centrosome marker (e.g., cell line stably expressing GFP-pericentrin or immunofluorescence staining for pericentrin).
Procedure:
-
Follow steps 1-7 of Protocol 1. It is recommended to use cells synchronized in mitosis for more consistent measurements.
-
Image Acquisition: Acquire z-stacks of mitotic cells at each time point to ensure the entire spindle is captured.
-
Data Analysis: a. Open the z-stack images in an image analysis software (e.g., Fiji/ImageJ). b. Create a maximum intensity projection of the z-stack. c. Identify the two spindle poles (marked by the centrosome marker). d. Use the straight-line tool to measure the distance between the centers of the two poles. e. Repeat this measurement for a statistically significant number of cells in both the control and this compound-treated groups. f. Compare the average spindle lengths between the two groups. A decrease in spindle length is expected with this compound treatment.[5]
Protocol 3: Assessment of Centrosome Integrity
Aurora A is crucial for centrosome maturation and separation. Its inhibition can lead to centrosome fragmentation or cohesion defects.
Materials:
-
Same as Protocol 1, with a focus on a centrosome marker (e.g., GFP-centrin or immunofluorescence for γ-tubulin).
Procedure:
-
Follow steps 1-7 of Protocol 1, focusing on cells in prophase and metaphase.
-
Image Acquisition: Acquire high-resolution z-stacks of the centrosomes.
-
Data Analysis: a. Analyze the morphology and number of centrosomal foci in each cell. b. In control cells, two distinct centrosomal foci are expected at the poles of the mitotic spindle. c. In this compound-treated cells, look for phenotypes such as fragmented or multiple centrosomal foci, or a failure of centrosomes to separate. d. Quantify the percentage of cells exhibiting abnormal centrosome phenotypes in the control versus treated populations.
Expected Results and Interpretation
Treatment of cells with this compound is expected to produce several key phenotypes related to disrupted microtubule dynamics:
-
Disorganized Interphase Microtubule Network: The normally radial array of interphase microtubules may appear bundled or disorganized.[6]
-
Defective Mitotic Spindles: Cells in mitosis may exhibit monopolar, multipolar, or disorganized spindles.[9]
-
Reduced Spindle Length: The distance between the spindle poles is often shorter in this compound-treated cells compared to controls.[5]
-
Compromised Centrosome Integrity: An increased incidence of fragmented or unseparated centrosomes is anticipated.[1]
These phenotypes are consistent with the known roles of Aurora A kinase in regulating microtubule-associated proteins that are essential for proper microtubule function during cell division. The observation of these effects upon this compound treatment provides evidence for the compound's on-target activity and its utility in studying the Aurora A-mediated regulation of the microtubule cytoskeleton.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of Aurora A kinase in the complex regulation of microtubule dynamics. While its effects are indirect, the resulting cellular phenotypes are robust and quantifiable. The protocols outlined in this document provide a starting point for researchers to utilize this compound to explore the intricate relationship between Aurora A signaling and the dynamic behavior of the microtubule cytoskeleton in live cells. These studies are crucial for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting the mitotic machinery.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 1148118-92-6 | Aurora Kinase | MOLNOVA [molnova.cn]
- 9. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Application Notes and Protocols for the Development of Tripolin A Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1] Its mechanism of action involves the disruption of mitotic spindle formation and microtubule dynamics, consistent with the inhibition of Aurora A.[1] The development of resistance to anti-cancer agents is a significant challenge in oncology. These application notes provide a comprehensive guide for the development and characterization of cell lines resistant to this compound, a critical step in understanding potential resistance mechanisms and developing strategies to overcome them.
Part 1: Development of this compound Resistant Cell Lines
Dose-Escalation Method
The most common method for developing drug-resistant cell lines is the dose-escalation method, where cancer cells are exposed to gradually increasing concentrations of the drug over an extended period.[2][3][4][5]
Protocol: Dose-Escalation for this compound Resistance
-
Determine the initial IC50 of this compound:
-
Seed the parental cancer cell line (e.g., HeLa, MCF-7) in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Determine the cell viability using an MTT assay.[6][7][8][9]
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Continuous Exposure:
-
Culture the parental cell line in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits cell growth by 20%).[3]
-
Continuously culture the cells in the presence of the drug, monitoring for cell growth.
-
When the cells resume a normal growth rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.[2]
-
-
Stepwise Increase in Concentration:
-
Repeat the process of gradually increasing the this compound concentration.[2][3] If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[3]
-
This process can take several months to achieve a significantly resistant population.[10]
-
-
Cryopreservation:
-
It is crucial to cryopreserve cells at various stages of resistance development. This provides backup stocks and allows for later comparison of different resistance levels.
-
Workflow for Dose-Escalation Method
Caption: Workflow for developing this compound resistant cell lines using the dose-escalation method.
Single-Cell Cloning
Once a population of resistant cells is established, it is essential to isolate monoclonal cell lines to ensure a genetically homogenous population for further studies.[11][12][13][14][15]
Protocol: Single-Cell Cloning by Limiting Dilution
-
Cell Preparation:
-
Harvest the this compound-resistant cell population during the exponential growth phase.
-
Perform a cell count to determine the cell concentration.
-
-
Serial Dilution:
-
Serially dilute the cell suspension to a final concentration of 10 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Statistically, this will result in approximately one cell per well.
-
-
Verification and Expansion:
-
Incubate the plates and monitor for the growth of single colonies.
-
Once colonies are visible, identify wells that contain a single colony.
-
Expand these single-cell-derived clones for further characterization.
-
Part 2: Characterization of this compound Resistant Cell Lines
Confirmation of Resistant Phenotype
Protocol: Determining the Resistance Index (RI)
-
Determine the IC50 of the resistant clones:
-
Calculate the Resistance Index (RI):
-
The RI is a quantitative measure of the level of resistance. It is calculated as follows: RI = IC50 of Resistant Cells / IC50 of Parental Cells [3]
-
Data Presentation: IC50 and Resistance Index
| Cell Line | Parental IC50 (µM) | Resistant Clone IC50 (µM) | Resistance Index (RI) |
| Example | 0.5 | 5.0 | 10 |
| Your Data |
Investigating the Mechanism of Resistance
The development of drug resistance is a complex process that can involve various cellular mechanisms.[16][17][18] For an Aurora A kinase inhibitor like this compound, potential resistance mechanisms could include:
-
Alterations in the drug target (Aurora A kinase).
-
Changes in drug transport (increased efflux or decreased influx).
-
Evasion of apoptosis.
Potential Signaling Pathways in this compound Resistance
Caption: Hypothetical signaling pathways involved in resistance to the Aurora A inhibitor this compound.
Experimental Protocols for Characterizing Resistance Mechanisms
Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]
-
Cell Treatment:
-
Seed both parental and resistant cells and treat with this compound at their respective IC50 concentrations for 24-48 hours.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Analysis
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Parental | Untreated | |||
| This compound (IC50) | ||||
| Resistant | Untreated | |||
| This compound (IC50) |
Protocol: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins.[24][25][26][27][28]
-
Protein Extraction:
-
Lyse parental and resistant cells (treated and untreated with this compound) to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Aurora A, p-Aurora A, Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, and apoptosis-related proteins like Bcl-2 and Bax).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes that may be involved in drug resistance.[29][30][31]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells.
-
Synthesize complementary DNA (cDNA) from the RNA templates.
-
-
qPCR Reaction:
-
Set up qPCR reactions using SYBR Green or TaqMan probes for target genes (e.g., AURKA, genes encoding ABC transporters like ABCB1, and genes in bypass signaling pathways).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation: Relative Gene Expression
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| AURKA | 1.0 | ||
| ABCB1 | 1.0 | ||
| Gene X | 1.0 |
Conclusion
These application notes and protocols provide a framework for the systematic development and characterization of this compound resistant cell lines. The data generated from these studies will be invaluable for understanding the molecular mechanisms of resistance to this novel Aurora A kinase inhibitor, which can inform the development of more effective therapeutic strategies.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 5. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Single-Cell Cloning: Enabling Precision Biology – Iota Sciences [iotasciences.com]
- 12. nanocellect.com [nanocellect.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Single-Cell Cloning, Single Cell Isolation | Molecular Devices [moleculardevices.com]
- 15. Single Cell Cloning for CLD | Sartorius [sartorius.com]
- 16. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 18. researchgate.net [researchgate.net]
- 19. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. BiochemSphere [biochemicalsci.com]
- 26. origene.com [origene.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bio-rad.com [bio-rad.com]
- 29. qPCR Analysis of Antibiotic Resistance Genes and Mobile Genetic Elements [bio-protocol.org]
- 30. Development of a One-Step Multiplex qPCR Assay for Detection of Methicillin and Vancomycin Drug Resistance Genes in Antibiotic-Resistant Bacteria [mdpi.com]
- 31. tandfonline.com [tandfonline.com]
Application Notes and Protocols: High-Throughput Screening for Tripolin A Synergistic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, specific, non-ATP competitive small molecule inhibitor of Aurora A kinase.[1][2][3][4] Aurora A is a serine/threonine kinase that plays a crucial role in cell mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[5][6][7][8][9] Its overexpression is implicated in the tumorigenesis of various cancers, making it a compelling target for cancer therapy.[5][6][7][8] The concept of synthetic lethality, where the inhibition of two genes or pathways simultaneously leads to cell death while inhibition of either one alone does not, provides a powerful strategy for cancer treatment. Aurora A kinase inhibitors have shown synthetic lethality in cancers with specific genetic backgrounds, such as those with mutations in RB1, MYCN, or ARID1A.[10][11][12][13][14]
This document provides detailed application notes and protocols for conducting a high-throughput screening (HTS) campaign to identify compounds that act synergistically with this compound to inhibit cancer cell growth. The protocols cover experimental design, execution of the screen, and data analysis to quantify synergistic interactions.
Rationale for Synergistic Screening
Combining this compound with other therapeutic agents can offer several advantages:
-
Enhanced Efficacy: Targeting multiple pathways can lead to a more potent anti-cancer effect.
-
Overcoming Resistance: Combination therapy can prevent or delay the development of resistance to a single agent.
-
Dose Reduction: Synergistic interactions may allow for lower doses of each compound, potentially reducing toxicity.[15]
A rational approach to selecting compound libraries for screening involves targeting pathways that intersect with Aurora A signaling or are known to be dysregulated in cancers sensitive to Aurora A inhibition.
Signaling Pathway
The diagram below illustrates the central role of Aurora A kinase in mitosis and its interaction with key cellular pathways, providing a basis for selecting synergistic drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Aurora kinase A inhibition as a synthetic lethality strategy in ARID1A-mutated gastroenteropancreatic neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Combination Chemotherapy Utilizing Tripolin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1] Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is implicated in the development and progression of various cancers, often correlating with resistance to standard chemotherapies.[2][3] Inhibition of Aurora A by this compound leads to defects in spindle formation, centrosome integrity, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][4] These application notes provide a framework for investigating the synergistic potential of this compound in combination with other chemotherapy agents, drawing upon preclinical data from analogous Aurora A kinase inhibitors. While specific combination therapy data for this compound is not yet available, the principles and protocols outlined here, based on extensive research with inhibitors like Alisertib (MLN8237) and MK-5108, offer a robust starting point for preclinical studies.[4][5][6]
Rationale for Combination Therapy
The primary rationale for combining this compound with other cytotoxic agents is to achieve synergistic or additive anti-tumor effects, overcome chemoresistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.[7][8] Preclinical studies have consistently shown that inhibiting Aurora A can sensitize cancer cells to the effects of various classes of chemotherapy drugs, including:
-
Taxanes (e.g., Paclitaxel, Docetaxel): Aurora A overexpression is linked to taxane resistance.[1] Combining an Aurora A inhibitor with a taxane can restore sensitivity and lead to synergistic cell killing.[1][7]
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): Aurora A inhibition can enhance the DNA damage and apoptotic effects of platinum compounds.[9][10][11]
-
Other Chemotherapeutics: Synergistic effects have also been observed with agents like cyclophosphamide.[4][5]
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between this compound and other chemotherapies is predicated on targeting multiple, often complementary, cellular processes.
-
Induction of Mitotic Arrest and Apoptosis: this compound, by inhibiting Aurora A, induces G2/M cell cycle arrest.[6] When combined with agents that also affect mitosis (like taxanes) or induce DNA damage (like cisplatin), this can lead to prolonged mitotic arrest and a stronger induction of apoptosis.[6][9]
-
Overcoming Chemoresistance: Aurora A can activate survival pathways that counteract the effects of chemotherapy.[10] this compound can block these pro-survival signals, thereby lowering the threshold for apoptosis induced by a partner drug.[4][5]
Caption: Logical flow of this compound combination therapy.
Quantitative Data Summary (Based on Analogous Aurora A Inhibitors)
The following tables summarize preclinical data from studies on Aurora A inhibitors other than this compound, which can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Synergistic Effects of Aurora A Inhibitors with Chemotherapy
| Aurora A Inhibitor | Combination Agent | Cancer Type | Metric | Result | Reference |
| TAS-119 | Paclitaxel | Various | Combination Index (CI) | CI < 1.0 in 8/12 cell lines | [1] |
| MLN8237 | Cyclophosphamide | Lymphoma | Cytotoxicity | Synergistic effects in chemoresistant cells | [4][5] |
| MK-5108 | Docetaxel | NSCLC | CI | Synergistic growth inhibition | [6] |
| MK-5108 | Cisplatin | NSCLC | CI | Synergistic growth inhibition | [6] |
| VE 465 | Carboplatin | Ovarian | Cell Viability | Synergistic effect in platinum-resistant cells | [10] |
| Alisertib | Cisplatin | NSCLC | Cell Viability | Synergistic decrease in cell viability | [9][11] |
Table 2: In Vivo Efficacy of Aurora A Inhibitor Combination Therapy
| Aurora A Inhibitor | Combination Agent | Xenograft Model | Outcome | Reference |
| TAS-119 | Paclitaxel | H460, A2780 | Enhanced tumor growth inhibition | [1] |
| MLN8237 | Cyclophosphamide | Lymphoma | Complete tumor regression | [4][5] |
| MK-5108 | Docetaxel | Various | Enhanced antitumor activity | [6] |
| Alisertib | Cisplatin | NSCLC | Tumor regression | [9][11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These are based on methodologies reported for other Aurora A inhibitors.[1][4][6][12]
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Caption: Experimental workflow for synergy assessment.
Objective: To determine the effect of this compound in combination with another chemotherapeutic agent on cancer cell proliferation and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Paclitaxel, Cisplatin)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn software or similar for CI calculation
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner chemotherapy agent. For combination studies, prepare dilutions of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with single agents and the combination for 72 hours. Include a vehicle control (DMSO).
-
Viability Measurement: After 72 hours, measure cell viability using the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To assess whether the combination of this compound and a chemotherapy agent induces a greater degree of apoptosis than either agent alone.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner agent, and the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells Compare the total percentage of apoptotic cells (early + late) across treatment groups.
-
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 2 for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
Conclusion
The preclinical data for several Aurora A kinase inhibitors strongly support the hypothesis that this compound will exhibit synergistic anti-tumor activity when combined with standard chemotherapy agents. The provided protocols offer a comprehensive framework for systematically evaluating these potential combinations in vitro. Positive findings from these studies would provide a strong rationale for advancing the investigation of this compound combination therapies into in vivo models and, ultimately, clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-overexpressing Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel combination strategies with Aurora Kinase Inhibitors: using pre-clinical data to guide clinical trial design [repository.cam.ac.uk]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitor VE 465 synergistically enhances cytotoxicity of carboplatin in ovarian cancer cells through induction of apoptosis and downregulation of histone 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tripolin A off-target effects and toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and toxicity of Tripolin A. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-ATP competitive inhibitor of Aurora A kinase.[1][2] Its primary mechanism involves reducing the localization of phosphorylated Aurora A on spindle microtubules, which in turn affects centrosome integrity, spindle formation and length, and microtubule dynamics during both interphase and mitosis.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The known off-target effects of this compound are primarily against other kinases. While it is most potent against Aurora A, it also shows inhibitory activity against Aurora B and several receptor tyrosine kinases, albeit at higher concentrations.[3][4]
Q3: Is there any data on the broader kinase selectivity profile of this compound?
A3: The currently available data on the kinase selectivity of this compound is limited to a small panel of kinases. Beyond Aurora A and B, it has been tested against EGFR, FGFR, KDR, and IGF1R. For a comprehensive understanding of its off-target effects, a broader kinase screen would be necessary.
Q4: What are the observed effects of this compound on microtubule dynamics?
A4: this compound treatment leads to significant alterations in microtubule (MT) dynamics. In mitotic cells, it causes the formation of shorter and more stable or bundled spindle MTs.[1] During interphase, it can cause the MT network to appear disorganized, with some cells showing a collapsed MT array after prolonged exposure.[1]
Q5: Has the in vivo toxicity of this compound been evaluated?
A5: Based on publicly available scientific literature, detailed in vivo toxicity studies for this compound, such as the determination of an LD50 or maximum tolerated dose, have not been reported. Therefore, researchers should exercise caution and conduct their own dose-ranging toxicity studies in their animal models.
Q6: Is this compound cytotoxic to all cell lines?
A6: While this compound's mechanism of action—disrupting mitosis—is inherently cytotoxic to proliferating cells, specific cytotoxicity data (e.g., IC50 values from assays like MTT or LDH) across a range of different cell lines is not extensively documented in the literature. Researchers should perform cytotoxicity assays on their specific cell line of interest to determine the effective and toxic concentration ranges.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotypes are observed at concentrations expected to be specific for Aurora A inhibition.
-
Potential Cause: The observed phenotype may be due to the off-target inhibition of other kinases, such as Aurora B, EGFR, FGFR, KDR, or IGF1R, especially at higher concentrations of this compound.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: Use a positive control for Aurora A inhibition, such as MLN8237, to confirm that the expected on-target phenotype (e.g., specific spindle defects) is present.
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype appears with the IC50 values for known off-targets.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a constitutively active form of the suspected off-target protein.
-
Use a More Specific Inhibitor: If possible, compare the results with a more selective Aurora A inhibitor to differentiate between on- and off-target effects.
-
Issue 2: Inconsistent results in immunofluorescence staining for mitotic spindle defects.
-
Potential Cause: This could be due to issues with cell synchronization, antibody staining protocol, or the timing of this compound treatment.
-
Troubleshooting Workflow:
-
Optimize Cell Synchronization: If synchronizing cells, confirm the efficiency of the synchronization method (e.g., by flow cytometry for cell cycle analysis).
-
Validate Antibodies: Ensure that the primary and secondary antibodies for tubulin and other markers are validated and used at the optimal dilution.
-
Optimize Fixation and Permeabilization: The choice of fixation (e.g., methanol vs. paraformaldehyde) can significantly impact the staining of microtubule structures. Test different fixation and permeabilization conditions.[5]
-
Time-Course Experiment: The effects of this compound on the mitotic spindle are time-dependent. Perform a time-course experiment (e.g., 1, 5, 24 hours) to identify the optimal treatment duration for observing the desired phenotype.[1]
-
Quantitative Data
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR | 17.9 |
| IGF1R | 14.9 |
Data sourced from Kesisova et al., 2013.[4]
Experimental Protocols
1. Biochemical Kinase Assay (Z'-LYTE Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of this compound against a target kinase.
-
Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by a kinase. The assay uses a FRET-based method where the emission of a fluorescent donor is quenched by a nearby acceptor on the peptide. Cleavage of the phosphorylated peptide by a site-specific protease separates the donor and acceptor, leading to an increase in the donor's fluorescence.
-
Materials:
-
Purified kinase (e.g., Aurora A)
-
Kinase-specific peptide substrate
-
This compound (or other inhibitors)
-
ATP
-
Development reagent (protease)
-
Stop reagent
-
Assay buffer
-
384-well plate
-
Plate reader capable of fluorescence measurements
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.
-
In a 384-well plate, add the kinase and the peptide substrate to each well.
-
Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the development reagent and incubate to allow for the cleavage of the phosphorylated substrate.
-
Stop the reaction by adding the stop reagent.
-
Measure the fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol provides a method for visualizing the effects of this compound on the mitotic spindle in cultured cells.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS, if using PFA fixation)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Methodology:
-
Seed HeLa cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the desired duration (e.g., 5 hours).
-
Fix the cells. For microtubule staining, fixation with ice-cold methanol for 10 minutes at -20°C is often effective.[5]
-
If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images for analysis of spindle morphology.
-
Visualizations
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 5. benchchem.com [benchchem.com]
Optimizing Tripolin A dosage for animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tripolin A. As a novel small-molecule inhibitor of Aurora A kinase, this compound is a valuable tool for studying cell division and a potential scaffold for anticancer drug development. This guide offers troubleshooting advice and frequently asked questions to facilitate your experiments.
Disclaimer: There is currently no publicly available data on the use of this compound in animal models. The information provided herein is based on in vitro studies. The guidance on in vivo experimental design is hypothetical and intended for informational purposes only. Researchers must conduct their own comprehensive dose-finding, pharmacokinetic, and toxicity studies before using this compound in animals.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] It functions by reducing the localization of phosphorylated Aurora A on spindle microtubules, which in turn affects centrosome integrity, spindle formation and length, and microtubule dynamics during interphase.[1][2]
2. What are the recommended in vitro concentrations for this compound?
The effective concentration of this compound will vary depending on the cell line and experimental conditions. Based on its IC50 values, a starting point for cell-based assays would be in the range of 1-10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
3. What is the solubility of this compound?
Information on the solubility of this compound in various solvents should be obtained from the supplier's technical datasheet. For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium. Ensure the final DMSO concentration is not toxic to your cells (usually <0.1%).
4. What are the known off-target effects of this compound?
5. Are there any known resistance mechanisms to this compound?
As a novel compound, specific resistance mechanisms to this compound have not been extensively studied. General mechanisms of resistance to kinase inhibitors could include mutations in the drug-binding site of the target protein or upregulation of compensatory signaling pathways.
Troubleshooting Guide: In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| No observable effect on cell cycle or spindle formation | - Insufficient concentration: The concentration of this compound may be too low for the specific cell line. - Poor compound stability: The compound may have degraded. - Cell line insensitivity: The cell line may not be sensitive to Aurora A inhibition. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh stock solutions of this compound. - Confirm Aurora A expression in your cell line. |
| High levels of cell death | - Concentration too high: The concentration of this compound may be cytotoxic. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration of this compound. - Ensure the final solvent concentration is within a non-toxic range (e.g., <0.1% DMSO). |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell density, passage number, or growth phase can affect results. - Inconsistent drug treatment: Variations in the timing or duration of this compound exposure. | - Standardize cell culture conditions. - Ensure precise and consistent timing of drug administration. |
Hypothetical Guide for In Vivo Study Design
For researchers considering moving from in vitro to in vivo studies with this compound, a systematic approach is necessary to determine the optimal dosage and regimen. The following is a general, hypothetical workflow.
Caption: Hypothetical workflow for in vivo study design.
Data Summary
Biochemical Data
| Compound | Target | IC50 |
| This compound | Aurora A | 1.5 µM[3] |
| Aurora B | 7 µM[3] |
Experimental Protocols
Protocol: Immunofluorescence Staining for Spindle Defects
-
Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently-labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBST and counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize the DNA.
-
Mounting: Wash with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Analyze for mitotic spindle defects, such as monopolar or multipolar spindles.
Signaling Pathway
Caption: Simplified Aurora A signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Tripolin A Precipitation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Tripolin A precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a small molecule inhibitor of Aurora A kinase.[1][2] Like many small-molecule inhibitors, it is hydrophobic and has limited solubility in aqueous solutions such as cell culture media.[3] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in your cell culture medium is likely due to one or more of the following factors:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and may not be readily soluble in the aqueous environment of your media.[3]
-
"Solvent Shock": When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous media, the sudden change in polarity can cause the compound to crash out of solution.[3]
-
High Final Concentration: The concentration of this compound you are trying to achieve may exceed its solubility limit in your specific cell culture medium.[3][5]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of your media can reduce the solubility of this compound.[3]
-
Temperature Changes: Shifting the temperature of the media, for instance, from cold storage to a 37°C incubator, can negatively impact the solubility of the compound.[3][6]
-
pH of the Medium: The solubility of some compounds can be affected by the pH of the surrounding medium.[3]
Q3: Can the way I prepare my this compound stock solution contribute to precipitation issues?
A3: Yes, improper preparation of the stock solution is a common source of precipitation. It is crucial to ensure that your this compound is completely dissolved in the solvent (e.g., DMSO) before you begin to dilute it into your cell culture medium.[7] If you see any particulates in your stock solution, you may need to vortex or sonicate it to ensure full dissolution.[7]
Q4: My media is cloudy even before I add this compound. What could be the cause?
A4: If you observe precipitation before the addition of your experimental compound, the issue likely lies with the media itself. Common causes include:
-
Temperature Fluctuations: Moving media between different temperatures can cause salts and other components to precipitate.[6]
-
Improper Preparation: If preparing media from powder, the order of addition of components can be critical. For example, calcium salts are prone to precipitation.
-
Contamination: Bacterial or fungal contamination can cause turbidity in the media.[6]
Troubleshooting Guide
If you are observing precipitation after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.
Step 1: Visual Confirmation First, visually confirm that the precipitate appeared after the addition of this compound. Also, review your protocol to ensure the final concentration of this compound and the solvent are within recommended limits.[3]
Step 2: Optimize Your Dilution Technique To avoid "solvent shock," it is recommended to perform a serial dilution.
-
Intermediate Dilution: Create an intermediate dilution of your this compound stock solution in a small volume of pre-warmed culture medium.[5]
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed medium.[5]
-
Gentle Mixing: Mix the final solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can be detrimental to proteins in serum-containing media.[5]
Step 3: Determine the Maximum Soluble Concentration It is possible that your desired final concentration of this compound is too high for your specific media. You can determine the approximate solubility limit by performing a solubility test (see Experimental Protocols section).[7]
Step 4: Evaluate Media Components If the precipitation persists, consider the components of your media.
-
Serum: Try reducing the serum concentration if your experiment allows. Alternatively, you can pre-incubate the this compound in a small volume of serum before diluting it into the rest of the medium.[3]
-
Basal Media: Test the solubility of this compound in your basal media without any supplements to see if the supplements are contributing to the precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required amount of this compound and DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[7]
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7]
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[5]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To visually determine the concentration at which this compound begins to precipitate in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.[7]
-
Keep the final DMSO concentration constant and low across all dilutions (e.g., ≤ 0.5%).[7]
-
Include a vehicle control containing only the medium and the same final concentration of DMSO.[7]
-
Incubate the tubes or plate at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).[7]
-
After each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles). This can be done by eye and with the aid of a light microscope.[7]
-
The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your specific medium under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Cell Culture Media (Note: As specific quantitative data for this compound solubility in various media is not readily available in the provided search results, this table serves as a template for researchers to record their own findings from Protocol 2.)
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) after 24h | Observations |
| DMEM | 10 | ||
| RPMI-1640 | 10 | ||
| McCoy's 5A | 10 | ||
| Serum-Free Medium X | 0 |
Visualizations
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
How to prevent Tripolin A degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tripolin A in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: Like many small molecules, this compound's stability in solution can be compromised by several factors. The most common causes of degradation include:
-
Hydrolysis: The chemical breakdown of a compound due to reaction with water. The lactam ring in this compound's structure could be susceptible to hydrolysis under certain pH conditions.
-
Oxidation: Degradation resulting from a reaction with oxygen, which can be catalyzed by light or metal ions. The dihydroxyphenyl moiety of this compound may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce chemical changes in light-sensitive molecules. It is noted that this compound is light-sensitive.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound, proper storage is critical.
-
Solid Compound: Store as a powder at -20°C for up to three years.[2] The compound should be stored in a desiccated environment and protected from light.[1]
-
In Solution: Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[2][3]
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A change in the color of your this compound solution can be an indicator of degradation, particularly oxidation. The dihydroxyphenyl group in this compound's structure can be susceptible to oxidation, which often results in a colored product. If you observe a color change, it is advisable to verify the integrity of your solution using an analytical method like HPLC or LC-MS before proceeding with your experiment.
Q4: Can I prepare working dilutions of this compound in aqueous buffers and store them?
A4: It is generally not recommended to store this compound in aqueous buffers for extended periods. Small molecules are often less stable in aqueous solutions compared to organic solvents like DMSO.[4] Prepare fresh dilutions in your experimental buffer immediately before use. If you suspect instability in your assay medium, you can perform a stability test by incubating this compound in the medium for the duration of your experiment and then analyzing for degradation.
Troubleshooting Guide
If you are experiencing inconsistent results or a loss of activity with this compound, use this guide to troubleshoot potential degradation issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity in assays | Degradation of this compound in the stock solution or working dilution. | 1. Verify Stock Solution Integrity: Use a fresh, unopened vial of solid this compound to prepare a new stock solution. 2. Analyze Stock Solution: If the problem persists, analyze the questionable stock solution using HPLC or LC-MS to check for the presence of degradation products.[2] 3. Prepare Fresh Dilutions: Always prepare working dilutions from a frozen stock immediately before your experiment. |
| High variability between experimental replicates | Inconsistent degradation of this compound in the assay medium. | 1. Minimize Incubation Time: Reduce the pre-incubation time of this compound in the assay buffer before adding it to your cells or target protein. 2. Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[3] |
| Precipitation of this compound in aqueous buffer | Poor solubility of this compound in the experimental medium. | 1. Lower Final Concentration: Perform a dose-response experiment to determine the lowest effective concentration. 2. Adjust Solvent Concentration: A slight increase in the co-solvent (DMSO) concentration in the final assay buffer may improve solubility, but ensure it is compatible with your experimental system. |
| Unexpected off-target effects | Formation of active degradation products. | 1. Confirm Compound Identity: Use HPLC or LC-MS to confirm that the primary species in your solution is intact this compound. 2. Use a Structurally Different Inhibitor: If possible, use another inhibitor for the same target to confirm that the observed phenotype is due to the inhibition of Aurora A kinase. |
Data Presentation
The following table summarizes the recommended storage and handling conditions for this compound to minimize degradation.
| Parameter | Condition | Rationale | Reference |
| Storage (Solid) | -20°C, desiccated, protected from light | Prevents thermal degradation, hydrolysis, and photolysis. | [1][2] |
| Storage (Solution) | -80°C in anhydrous DMSO, single-use aliquots | Minimizes degradation in solution and prevents repeated freeze-thaw cycles. | [2][3] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO, and using an anhydrous grade prevents moisture-induced degradation. | [3] |
| Light Exposure | Minimize; use amber vials or foil wrapping | This compound is light-sensitive, and this prevents photodegradation. | [2] |
| Working Dilutions | Prepare fresh in aqueous buffer before use | Small molecules can be unstable in aqueous solutions. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable, high-concentration stock solution of this compound.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in tightly sealed, low-adsorption amber vials or tubes wrapped in aluminum foil.
-
Storage: Store the aliquots at -80°C.[2]
Protocol 2: Assessment of this compound Stability in Experimental Buffer (Forced Degradation Study)
This protocol outlines a method to assess the stability of this compound under conditions that mimic your experiment.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare your experimental buffer (e.g., cell culture medium or kinase assay buffer).
-
-
Incubation:
-
Dilute the this compound stock solution to your final working concentration (e.g., 10 µM) in the experimental buffer.
-
At time zero, take an aliquot of the solution and immediately stop the reaction by adding an equal volume of cold acetonitrile and store at -20°C. This will serve as your reference sample.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C in a CO₂ incubator).
-
Collect additional aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and process them in the same way as the time-zero sample.
-
-
Analysis:
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area corresponding to intact this compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
A significant decrease in the peak area of this compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Workflow for the preparation, use, and troubleshooting of this compound solutions.
Caption: Logical relationship between active this compound, its target, and potential degradation.
References
Tripolin A Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tripolin A. Our aim is to help you interpret unexpected experimental outcomes and provide clear, actionable steps to identify the root cause.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, small-molecule inhibitor of Aurora A kinase.[1] It functions as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[1] Its primary effect is to reduce the localization of phosphorylated Aurora A (pAurora A) on spindle microtubules, which in turn affects centrosome integrity, spindle formation and length, and microtubule dynamics during both mitosis and interphase.[1]
Q2: What are the known IC50 values for this compound against Aurora kinases?
The inhibitory concentration (IC50) values for this compound have been determined for both Aurora A and Aurora B kinases. This data is crucial for designing experiments with appropriate concentrations to achieve desired selectivity.
| Kinase | IC50 Value |
| Aurora A | 1.5 µM |
| Aurora B | 7 µM |
| Data sourced from MedchemExpress.[2] |
Q3: Is this compound selective for Aurora A kinase?
This compound exhibits greater selectivity for Aurora A over Aurora B, as indicated by its lower IC50 value for Aurora A.[2] However, at higher concentrations, it can inhibit Aurora B, which may contribute to unexpected phenotypes. Experiments in HeLa cells have shown that this compound reduces the active fraction of Aurora A on the spindle without affecting Aurora B localization or Histone H3 S10 phosphorylation, a downstream target of Aurora B.[3]
Troubleshooting Guide
Unexpected Result 1: Higher than expected cytotoxicity or cell death at concentrations intended to be specific for Aurora A inhibition.
Potential Causes:
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular targets beyond Aurora A, leading to broad-spectrum toxicity. While selective, the inhibition of Aurora B at higher concentrations could contribute to this.[2]
-
Cell line sensitivity: The specific genetic background and dependencies of your cell line may render it particularly sensitive to Aurora A inhibition or potential off-target effects.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment.
Troubleshooting Steps:
-
Confirm On-Target Effect: Verify that you are observing phenotypes consistent with Aurora A inhibition at the concentrations used. This includes assessing spindle defects, centrosome abnormalities, and a reduction in pAurora A levels via immunofluorescence or Western blotting.[1][3]
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 for cell viability in your specific cell line. This will help identify the therapeutic window for specific Aurora A inhibition.
-
Control Experiments: Include a well-characterized Aurora A inhibitor with a different chemical scaffold (e.g., MLN8237) as a positive control to see if it phenocopies the effects of this compound.[1]
-
Investigate Aurora B Inhibition: At concentrations where unexpected cytotoxicity is observed, assess markers of Aurora B inhibition, such as decreased Histone H3 Ser10 phosphorylation, to determine if off-target inhibition is occurring.[3]
Unexpected Result 2: Lack of expected mitotic arrest or spindle defects.
Potential Causes:
-
Compound inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Insufficient concentration: The concentration used may be too low to effectively inhibit Aurora A in your specific cell line or experimental setup.
-
Cellular resistance mechanisms: The cell line may possess intrinsic or acquired resistance mechanisms that counteract the effects of Aurora A inhibition.
-
Timing of treatment and analysis: The time point chosen for analysis may not be optimal for observing the peak mitotic phenotype.
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, confirm the identity and purity of your this compound stock using analytical methods like LC-MS.
-
Titrate Concentration: Perform a dose-response experiment, analyzing for mitotic defects across a range of concentrations, starting from the known IC50 of 1.5 µM.[2]
-
Time-Course Experiment: Treat cells with this compound and analyze at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal window for observing mitotic phenotypes.
-
Positive Controls: Use a known inducer of mitotic arrest, such as paclitaxel or another Aurora A inhibitor, to ensure your experimental system is responsive.
Unexpected Result 3: Observation of phenotypes not typically associated with Aurora A inhibition.
Potential Causes:
-
Undocumented off-target effects: this compound may interact with other cellular proteins in a manner that has not been previously characterized. The off-target effects of small molecules are a common challenge in drug development.[4]
-
Cell-type specific signaling: The canonical Aurora A signaling pathway may be wired differently in your specific cell model, leading to unique downstream consequences of its inhibition.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any newly published data on this compound or similar compounds that might shed light on your observed phenotype.
-
Target Deconvolution: Employ advanced techniques to identify potential off-target interactions. These can include:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.
-
Affinity-based Proteomics: Use chemical proteomics approaches to pull down proteins that bind to this compound in cell lysates.
-
-
Pathway Analysis: Use bioinformatics tools to analyze changes in gene or protein expression following this compound treatment to identify affected signaling pathways.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Spindle Defects and pAurora A Localization
-
Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with DMSO (vehicle control), a known concentration of this compound (e.g., 20 µM), or a positive control like MLN8237 for 24 hours.[3]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for spindle visualization), pericentrin (for centrosomes), and pAurora A overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
DNA Staining: Counterstain with DAPI to visualize DNA.
-
Mounting and Imaging: Mount coverslips on slides and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cells with normal, multipolar, misaligned, or monopolar spindles.[3]
Protocol 2: Western Blotting for Aurora Kinase Activity Markers
-
Cell Lysis: Treat cells as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against pAurora A (Thr288), total Aurora A, p-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Simplified signaling pathway of Aurora A kinase and its inhibition by this compound.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to Tripolin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tripolin A, a novel Aurora A kinase inhibitor.
Troubleshooting Guide
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
You observe a significant increase in the IC50 value of this compound in your cell line after prolonged treatment, or your cell line of interest shows intrinsically low sensitivity.
Possible Causes and Solutions
-
Target Alteration: Mutations in the AURKA gene or overexpression of the Aurora A kinase can lead to reduced drug efficacy.
-
Troubleshooting Steps:
-
Sequence the AURKA gene: Identify potential mutations in the kinase domain that may interfere with this compound binding.
-
Quantify Aurora A expression: Use Western blotting or qPCR to compare Aurora A protein and mRNA levels between sensitive and resistant cells. Overexpression may necessitate higher concentrations of this compound or combination therapies.[1][2]
-
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for Aurora A inhibition.[1]
-
Troubleshooting Steps:
-
Pathway Analysis: Perform phosphoproteomic or Western blot analysis to screen for activation of known resistance pathways such as EGFR, PI3K/Akt/mTOR, or MEK/ERK signaling.[1][3]
-
Combination Therapy: If a bypass pathway is identified, consider co-treatment with an inhibitor targeting a key component of that pathway (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib).
-
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use qPCR or Western blotting to measure the expression of common drug resistance pumps like ABCB1 and ABCG2.
-
Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters, such as verapamil or zosuquidar, in combination with this compound to see if sensitivity is restored.[4]
-
Intracellular Drug Accumulation Assay: Directly measure the intracellular concentration of this compound in sensitive versus resistant cells.[4]
-
-
-
Evasion of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulate pro-apoptotic proteins, thereby preventing this compound-induced cell death.
-
Troubleshooting Steps:
-
Profile Apoptosis-Related Proteins: Use Western blotting to assess the levels of key proteins in the Bcl-2 family.
-
Synergize with BH3 Mimetics: Combine this compound with BH3 mimetics (e.g., navitoclax, venetoclax) to promote apoptosis in resistant cells.[7]
-
-
Issue 2: Unexpected Off-Target Effects or Cellular Phenotypes
You observe cellular effects that are not consistent with the known mechanism of Aurora A inhibition (e.g., lack of G2/M arrest).
Possible Causes and Solutions
-
Cell Line-Specific Responses: The genetic background of your cell line can influence its response to Aurora A inhibition.
-
Troubleshooting Steps:
-
Verify Aurora A Inhibition: Confirm that this compound is inhibiting its target by measuring the phosphorylation of a known Aurora A substrate, such as histone H3 at Serine 10, via Western blot.[8][9]
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution. While G2/M arrest is typical, some cell lines may undergo endoreduplication, leading to polyploidy.[8][9]
-
Consult Literature: Review studies on other Aurora A inhibitors in similar cancer types to understand potential variations in cellular response.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1] It disrupts mitotic processes by affecting centrosome integrity, spindle formation, and microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Q2: My cells are developing resistance to this compound. What are the most common resistance mechanisms?
A2: Resistance to Aurora A inhibitors like this compound can arise from several mechanisms:
-
Target-related changes: Overexpression or mutation of Aurora A kinase.[1][2]
-
Bypass pathway activation: Upregulation of pro-survival signaling pathways like EGFR or PI3K/Akt.[1]
-
Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (ABCB1).[4][6]
-
Apoptosis evasion: Alterations in the balance of pro- and anti-apoptotic proteins.[1]
-
Immune evasion: Upregulation of PD-L1 on tumor cells.[10]
Q3: Can combination therapies overcome this compound resistance?
A3: Yes, combination therapy is a key strategy. The choice of the second agent depends on the resistance mechanism. For example:
-
If bypass pathways are activated, combine this compound with inhibitors of those specific pathways (e.g., EGFR inhibitors, MEK inhibitors).[1][3]
-
For cells overexpressing drug efflux pumps, co-administration with an ABC transporter inhibitor may restore sensitivity.[4]
-
To counteract apoptosis evasion, combining with BH3 mimetics can be effective.[7]
-
In an in vivo setting, combining with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies may be beneficial if immune evasion is a factor.[10][11]
Q4: How do I determine if my resistant cell line has mutations in the AURKA gene?
A4: You should perform Sanger sequencing or next-generation sequencing (NGS) of the AURKA gene from both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any point mutations, insertions, or deletions that may have arisen in the resistant population.[2][12]
Q5: What is a typical workflow to investigate this compound resistance?
A5: A standard workflow includes:
-
Confirming Resistance: Determine and compare the IC50 values of this compound in sensitive and resistant cell lines.
-
Investigating the Target: Check for AURKA mutations and Aurora A overexpression.
-
Analyzing Cellular Changes: Examine cell cycle profiles, apoptosis levels, and the activation state of key signaling pathways.
-
Assessing Drug Efflux: Measure the expression and activity of ABC transporters.
-
Testing Combination Strategies: Based on your findings, test synergistic combinations to overcome the identified resistance mechanism.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Other Aurora A Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line Model | This compound IC50 (µM) | Alisertib (MLN8237) IC50 (nM)[13][14] | Resistance Mechanism | Reference |
| Parental Cancer Cell Line (Sensitive) | 0.5 - 2.0 | 80 - 100 | - | [1],[8] |
| Resistant Sub-line 1 | > 20 | > 1000 | ABCB1 Overexpression | [4],[13] |
| Resistant Sub-line 2 | 15 - 25 | 500 - 800 | AURKA T217D Mutation | Fictional Example |
| Resistant Sub-line 3 | 10 - 18 | 400 - 600 | EGFR Pathway Activation | [1],[3] |
Note: IC50 values for this compound are hypothetical and should be determined experimentally. Values for Alisertib are based on published data and serve as a reference.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[15]
Protocol 2: Western Blot for Phospho-Histone H3 (Aurora B activity) and Aurora A
Objective: To confirm the inhibition of Aurora kinase activity and assess the expression level of Aurora A.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for 2-24 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-Aurora A, and a loading control like mouse anti-β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. A decrease in the phospho-Histone H3 signal indicates inhibition of Aurora B kinase (often co-inhibited by Aurora A inhibitors at higher concentrations), while changes in the total Aurora A signal can indicate altered expression.[9]
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase (4N DNA content) is indicative of Aurora A inhibition.[9]
Visualizations
Caption: Overview of this compound action and mechanisms of cellular resistance.
Caption: A logical workflow for investigating and overcoming this compound resistance.
Caption: Activation of bypass signaling pathways as a mechanism of resistance.
References
- 1. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisertib inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora Kinase A and Bcl-xL Inhibition Suppresses Metastasis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Minimizing Tripolin A impact on normal cell viability
Welcome to the Technical Support Center for Tripolin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its impact on normal cell viability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule inhibitor of Aurora A kinase.[1][2] It functions as a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase.[2] Aurora A is a critical serine/threonine kinase that plays a key role in regulating mitotic events, including centrosome maturation, spindle formation, and chromosome segregation.[3] By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic defects and ultimately, cell cycle arrest or apoptosis in rapidly dividing cells.[4][5]
Q2: How selective is this compound for Aurora A kinase?
This compound has been shown to selectively inhibit Aurora A over the closely related Aurora B kinase in cultured tumor cells.[2][6][7] This selectivity is crucial as Aurora B has distinct roles in mitosis, and its inhibition can lead to different cellular phenotypes and toxicities.
Q3: What are the expected effects of this compound on cancer cells?
Treatment of cancer cells with this compound is expected to induce mitotic spindle defects, abnormalities in spindle pole formation, and centrosomal defects.[4] These disruptions to the mitotic machinery can lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis.
Q4: How can I minimize the impact of this compound on my normal (non-cancerous) control cells?
Minimizing the impact of cytotoxic agents on normal cells is a key challenge in cancer research. While specific studies on protecting normal cells from this compound are limited, several general strategies for mitigating chemotherapy-induced toxicity can be adapted:
-
Dose Optimization: Conduct thorough dose-response studies to determine the optimal concentration of this compound that induces the desired effect in cancer cells while having a minimal impact on normal cells. This involves identifying a therapeutic window.
-
Induction of Cell Cycle Arrest in Normal Cells: Pre-treating normal cells with agents that induce a temporary cell cycle arrest can render them less susceptible to mitotic inhibitors like this compound.[8][9] Since this compound targets dividing cells, quiescent normal cells are likely to be less affected.
-
Combination Therapies: Explore synergistic combinations with other anti-cancer agents. This may allow for the use of a lower, less toxic concentration of this compound.
Q5: Are there any known off-target effects of this compound?
While this compound is reported to be selective for Aurora A over Aurora B, comprehensive off-target profiling data is not widely available. As this compound is a quinazoline derivative, it is prudent to consider potential off-target effects common to this class of compounds, which can include interactions with other kinases.[10][11][12] Researchers should empirically validate the on-target effects in their specific experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Edge effects in multi-well plates.[13] Compound precipitation at high concentrations. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.[13] Visually inspect for precipitate after adding this compound to the media. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure solvent controls are included). |
| High background signal in cell viability assays (e.g., MTT, XTT). | Contamination of cell cultures (e.g., mycoplasma).[13] this compound interferes with the assay reagents.[13] Phenol red in the culture medium.[13] | Regularly test cell lines for mycoplasma contamination. Include a "compound only" control (this compound in media without cells) to assess for direct reaction with the assay dye.[13] Use phenol red-free medium for the duration of the assay.[13] |
| Unexpectedly high toxicity in normal cell lines. | The concentration of this compound is too high for the specific normal cell line. The normal cell line has a high proliferation rate. | Perform a detailed dose-response curve to determine the IC50 for the normal cell line and compare it to the cancer cell line to establish a therapeutic window. Characterize the proliferation rate of your normal cell line. Highly proliferative normal cells may be more sensitive to mitotic inhibitors. |
| No observable effect on cancer cells. | The concentration of this compound is too low. The cancer cell line is resistant to Aurora A inhibition. The compound has degraded. | Increase the concentration of this compound based on dose-response experiments. Investigate the expression levels of Aurora A and downstream signaling components in your cell line. Ensure proper storage of this compound stock solutions (protected from light and at the recommended temperature). |
Quantitative Data
Due to the limited availability of comprehensive public data on this compound's IC50 values across a wide range of cell lines, researchers are strongly encouraged to determine these values empirically in their specific cancer and normal cell lines of interest. The following table provides a template for organizing such data.
Table 1: Template for IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., HeLa | Cancer | Cervical | [Experimental Value] | [Experimental Value] | |
| e.g., MCF-7 | Cancer | Breast | [Experimental Value] | [Experimental Value] | |
| e.g., A549 | Cancer | Lung | [Experimental Value] | [Experimental Value] | |
| e.g., hTERT-RPE1 | Normal | Retinal Pigment Epithelium | [Experimental Value] | [Experimental Value] | |
| e.g., MRC-5 | Normal | Lung Fibroblast | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (cancer and normal)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Aurora A Signaling Pathway and this compound Inhibition
Caption: Aurora A signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound's Impact on Cell Viability
Caption: Workflow for determining the IC50 of this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Tripolin A in Aqueous Solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Tripolin A in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For long-term storage, it is recommended to prepare this compound stock solutions in anhydrous DMSO. For immediate use in aqueous buffers, a concentrated stock in DMSO can be diluted to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.
Q2: How should I store aqueous solutions of this compound?
Aqueous solutions of this compound are generally not recommended for long-term storage. If temporary storage is necessary, it is advisable to store them at -20°C or -80°C. However, for optimal results, it is best to prepare fresh aqueous solutions for each experiment.
Q3: What factors can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or fluorescent light may cause photodegradation. It is recommended to protect solutions from light.
-
Buffer components: Certain buffer species can catalyze degradation reactions.
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, similar small molecules are susceptible to hydrolysis of labile functional groups. A hypothetical primary degradation pathway could involve the cleavage of ester or amide bonds if present in the molecule's structure.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Potential Cause: Degradation of this compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound from a DMSO stock for each experiment.
-
Minimize Incubation Time in Aqueous Solutions: Reduce the pre-incubation time of this compound in the final aqueous medium before adding it to the cells.
-
Conduct a Stability Check: Perform a simple stability study by incubating this compound in your specific cell culture medium for the duration of your experiment. Analyze the remaining concentration of the active compound at different time points using HPLC.
-
Issue 2: Precipitation of this compound upon dilution in aqueous buffer.
-
Potential Cause: Poor solubility of this compound in the aqueous buffer.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects your experimental system.
-
Test Different Buffers: The solubility of a compound can be pH-dependent. Test a range of buffers with different pH values to find the optimal conditions for solubility.
-
Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents, such as cyclodextrins, but validate their compatibility with your experimental setup.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Prepare a sufficient volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Store the remaining test solution in a light-protected container at the desired temperature (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
HPLC Analysis:
-
Use a suitable mobile phase to achieve good separation of the this compound peak from any potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.2 | 93.1 | 81.5 |
| 12 | 97.3 | 90.0 | 73.2 |
| 24 | 94.8 | 81.2 | 53.6 |
| 48 | 89.9 | 65.9 | 28.7 |
| 72 | 85.2 | 53.4 | 15.4 |
Table 2: Hypothetical Influence of pH on this compound (100 µM) Stability at 25°C after 24 hours
| Buffer pH | Buffer System | % Remaining after 24h |
| 5.0 | Acetate Buffer | 92.3 |
| 6.0 | Phosphate Buffer | 88.5 |
| 7.4 | Phosphate Buffered Saline (PBS) | 81.2 |
| 8.0 | Tris Buffer | 75.6 |
| 9.0 | Borate Buffer | 64.1 |
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Tripolin A and Fluorescence Assay Interference
Welcome to the technical support center for researchers utilizing Tripolin A in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference and ensure the accuracy of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase, with a reported IC50 of 1.5 µM. It has been shown to affect centrosome integrity, spindle formation, and microtubule dynamics, consistent with Aurora A inhibition. It shows less significant inhibition of Aurora B kinase in mammalian cells.
Q2: Can this compound interfere with my fluorescence-based assay?
While there is no direct published evidence of this compound causing interference in fluorescence assays, its chemical structure suggests a potential for such interactions. The two primary mechanisms of interference by small molecules are autofluorescence and fluorescence quenching.
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, leading to a false-negative signal, a phenomenon also known as the "inner filter effect".
Q3: What are the spectral properties of this compound?
Q4: How can I determine if this compound is interfering with my assay?
The most direct way is to run a control experiment. Prepare a sample containing this compound at the concentration used in your assay, but without the fluorescent probe or substrate. If you observe a signal at the detection wavelength of your assay, it is likely due to autofluorescence of this compound.
Troubleshooting Guides
Issue 1: Higher than expected fluorescence signal in the presence of this compound.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: As mentioned in the FAQ, measure the fluorescence of a solution containing only this compound in the assay buffer at the same concentration used in your experiment.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to determine its spectral properties. This will help you choose fluorophores for your assay that have excitation and emission wavelengths outside of this compound's fluorescence range.
-
Use Red-Shifted Fluorophores: Cellular and compound autofluorescence is often more pronounced in the blue and green regions of the spectrum. Switching to red or far-red fluorescent probes can often mitigate this interference.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells. However, this approach should be used with caution as it may not account for all sources of error.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Check for Absorbance Overlap: Measure the absorbance spectrum of this compound. If its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore, quenching is a likely cause.
-
Vary Compound Concentration: Perform a dose-response curve with this compound. A concentration-dependent decrease in fluorescence that is independent of the biological activity being measured is indicative of quenching.
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Consider a Different Assay Format: If quenching is a significant issue, consider using a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a label-free method.
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
This protocol outlines the steps to measure the UV-Vis absorbance and fluorescence emission spectra of this compound.
Materials:
-
This compound
-
DMSO (or another suitable solvent)
-
Assay buffer
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution in your assay buffer to a range of concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Measure Absorbance Spectrum:
-
Use the assay buffer as a blank.
-
Measure the absorbance of each working solution across a range of wavelengths (e.g., 250-700 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Measure Fluorescence Emission Spectrum:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the λmax determined in the previous step.
-
Measure the fluorescence emission spectrum across a range of wavelengths (e.g., λmax + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission.
-
-
Measure Fluorescence Excitation Spectrum:
-
Set the emission wavelength of the fluorescence spectrophotometer to the wavelength of maximum emission determined in the previous step.
-
Measure the fluorescence excitation spectrum across a range of wavelengths (e.g., 250 nm to the emission maximum).
-
The excitation spectrum should resemble the absorbance spectrum.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Aurora A Kinase
This protocol describes a competitive FP-based assay to screen for Aurora A kinase inhibitors.
Materials:
-
Recombinant Aurora A kinase
-
Fluorescently labeled tracer (a known Aurora A ligand)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Kinase Concentrations:
-
Titrate the fluorescent tracer against a fixed concentration of Aurora A to determine its Kd.
-
Titrate Aurora A against a fixed concentration of the tracer (at or below its Kd) to determine the optimal kinase concentration that gives a stable and robust FP signal.
-
-
Inhibitor Screening:
-
Add 5 µL of assay buffer containing the optimized concentration of Aurora A to each well.
-
Add 1 µL of serially diluted this compound or other test compounds (in DMSO) to the appropriate wells. Include DMSO-only controls (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of assay buffer containing the optimized concentration of the fluorescent tracer to all wells.
-
Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 3: Förster Resonance Energy Transfer (FRET) Assay for Aurora A Kinase
This protocol outlines a FRET-based assay to measure Aurora A kinase activity.[1]
Materials:
-
Recombinant Aurora A kinase
-
FRET-based Aurora A substrate (e.g., a peptide with a donor and acceptor fluorophore that is a substrate for Aurora A)
-
ATP
-
Assay buffer (as in Protocol 2)
-
This compound and other test compounds
-
384-well black, low-volume assay plates
-
Plate reader with FRET capabilities (e.g., time-resolved FRET)
Procedure:
-
Assay Setup:
-
Add 5 µL of assay buffer containing the FRET substrate and ATP to each well.
-
Add 1 µL of serially diluted this compound or other test compounds (in DMSO) to the appropriate wells. Include DMSO-only controls.
-
Initiate the kinase reaction by adding 5 µL of assay buffer containing Aurora A kinase to each well.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the FRET signal (e.g., the ratio of acceptor to donor emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value as described in the FP assay protocol.
-
Quantitative Data Summary
Table 1: Potential Spectral Overlap Scenarios and Solutions
| Scenario | Observation | Potential Cause | Recommended Solution |
| False Positive | Increased fluorescence signal in the presence of this compound without the fluorescent probe. | This compound autofluorescence. | Use a red-shifted fluorophore; perform spectral analysis to select a non-overlapping probe. |
| False Negative | Decreased fluorescence signal with increasing this compound concentration, independent of kinase activity. | Quenching of the fluorophore signal by this compound. | Measure the absorbance spectrum of this compound and select a fluorophore with non-overlapping excitation/emission spectra. |
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Simplified Aurora A signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Validating Tripolin A Target Engagement in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the cellular target engagement of Tripolin A, a non-ATP competitive inhibitor of Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cellular target?
This compound is a small molecule inhibitor that targets Aurora A kinase.[1][2] It functions in a non-ATP competitive manner.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle formation.[3]
Q2: What are the expected phenotypic effects of this compound treatment in cells?
Treatment of cells with this compound is expected to recapitulate phenotypes associated with Aurora A inhibition. These include:
-
Centrosome fragmentation.[4]
-
Reduced levels of phosphorylated Aurora A (pAurora A) at Threonine 288 on spindle microtubules.[1][2]
-
Alterations in the distribution of Aurora A substrates, such as HURP (Hepatoma Up-Regulated Protein), on spindle microtubules.[1][2]
Q3: What are the recommended starting concentrations and treatment times for this compound in cell-based assays?
Based on published studies using HeLa cells, a concentration of 20 µM this compound for 5 to 24 hours can be used as a starting point.[2][4] At 5 hours, a significant reduction in pAurora A levels (around 85%) has been observed.[2] After 24 hours, mitotic defects such as centrosome fragmentation are prevalent.[4] Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental endpoint.
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of Aurora A?
To confirm on-target activity, you can perform several experiments:
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of Aurora A and check if it reverses the phenotypic effects of this compound.
-
Use of a structurally unrelated inhibitor: Treat cells with another known Aurora A inhibitor that has a different chemical scaffold. If you observe the same phenotype, it is more likely an on-target effect.
Q5: Are there any known off-target effects of this compound?
While this compound has been shown to selectively inhibit Aurora A over Aurora B in cultured cells, comprehensive off-target profiling is not extensively published.[2] It is always advisable to consider the possibility of off-target effects, especially if you observe unexpected phenotypes.[5][6] Kinase profiling assays or proteome-wide thermal shift assays can be employed to investigate the broader selectivity of this compound.[7]
Troubleshooting Guides
Guide 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement by assessing changes in the thermal stability of a target protein upon ligand binding.[8][9]
Issue: No significant thermal shift (ΔTagg) is observed for Aurora A after this compound treatment.
| Potential Cause | Recommended Solution |
| Insufficient Compound Concentration | The concentration of this compound may be too low to achieve sufficient target occupancy for a detectable thermal shift. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM).[8] |
| Suboptimal Heating Conditions | The chosen temperature range may not be optimal for observing the melting curve of Aurora A in your specific cell line. Perform a preliminary experiment with a broad temperature gradient to determine the aggregation temperature (Tagg) of Aurora A in the absence of the compound. |
| Inefficient Cell Lysis | Incomplete cell lysis can lead to variability and mask a thermal shift. Ensure complete lysis by optimizing your lysis buffer and protocol. The inclusion of freeze-thaw cycles can improve lysis efficiency. |
| Low Target Protein Expression | The expression level of Aurora A in your chosen cell line may be too low for reliable detection. Confirm Aurora A expression by Western blot. If necessary, switch to a cell line with higher endogenous expression or use a system with overexpressed tagged Aurora A. |
| Antibody Issues | The antibody used for detection in the Western blot may not be specific or sensitive enough. Validate your antibody with positive and negative controls. |
| Compound Does Not Induce a Thermal Shift | Some compounds may bind to their target without significantly altering its thermal stability. This can be a limitation of the CETSA method.[10] Consider using an orthogonal target engagement assay. |
Issue: High variability between CETSA replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Heating | Uneven heating of samples is a major source of variability. Use a thermal cycler with a heated lid for precise and uniform temperature control. |
| Inconsistent Sample Processing | Variations in cell number, lysis efficiency, or protein concentration can introduce variability. Ensure consistent cell seeding, lysis, and protein quantification for all samples. |
| Edge Effects in Multi-well Plates | When using a plate-based format, "edge effects" can lead to temperature variations in the outer wells. Avoid using the outermost wells or fill them with a buffer to create a more uniform temperature distribution. |
Guide 2: Western Blotting for Phosphorylated Aurora A
A reduction in the phosphorylation of Aurora A at Threonine 288 (pAurora A) is a key downstream indicator of target engagement and inhibition.[2]
Issue: No decrease in pAurora A signal is observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Conditions | The concentration of this compound may be too low, or the treatment time too short to see a significant effect. Perform a dose-response and time-course experiment. A starting point of 20 µM for 5 hours has been shown to be effective in HeLa cells.[2] |
| Phosphatase Activity in Lysate | Phosphatases in the cell lysate can dephosphorylate pAurora A after cell lysis, masking the effect of the inhibitor. Always use fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors.[4][6] |
| Low Basal pAurora A Levels | The basal level of pAurora A may be too low to detect a decrease. To increase the pool of mitotic cells with high pAurora A levels, synchronize cells in G2/M phase using agents like nocodazole before this compound treatment. |
| Antibody Specificity or Sensitivity | The anti-pAurora A antibody may not be specific or sensitive enough. Validate the antibody using positive controls (e.g., lysates from nocodazole-arrested cells) and negative controls (e.g., phosphatase-treated lysates).[6] |
| Inefficient Protein Transfer | Poor transfer of proteins to the membrane during Western blotting can lead to weak or no signal. Verify transfer efficiency using Ponceau S staining. |
Issue: Inconsistent pAurora A bands or high background on the Western blot.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody dilutions and blocking conditions. Using a blocking buffer containing 5% BSA in TBS-T is often recommended for phospho-antibodies.[6] |
| Protein Degradation | Proteases in the lysate can degrade Aurora A. Use a protease inhibitor cocktail in your lysis buffer and keep samples on ice. |
| Uneven Protein Loading | Inconsistent amounts of protein loaded into the gel will lead to variable band intensities. Accurately quantify protein concentration in your lysates and use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
Guide 3: Immunoprecipitation (IP) of Aurora A
Immunoprecipitation can be used to isolate Aurora A and its binding partners to study how this compound affects these interactions.
Issue: Low yield of immunoprecipitated Aurora A.
| Potential Cause | Recommended Solution |
| Inefficient Antibody-Antigen Binding | The antibody may not be suitable for IP or the incubation time may be too short. Use an IP-validated antibody. Optimize incubation time (e.g., 4 hours to overnight at 4°C). |
| Low Expression of Target Protein | The amount of Aurora A in the cell lysate may be insufficient. Increase the amount of starting cell lysate or use cells that overexpress Aurora A. |
| Harsh Lysis Conditions | The lysis buffer may be denaturing the antibody or the epitope on Aurora A. Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) and avoid harsh detergents like SDS. |
| Inefficient Bead Binding | The protein A/G beads may not be binding the antibody efficiently. Ensure you are using the correct type of beads for your antibody's isotype and that the beads are not expired. |
Issue: High levels of non-specific binding in the IP.
| Potential Cause | Recommended Solution |
| Insufficient Pre-clearing | Proteins from the lysate are binding non-specifically to the IP beads. Pre-clear the lysate by incubating it with beads for 30-60 minutes before adding the primary antibody.[11] |
| Inadequate Washing | Insufficient washing of the beads after immunoprecipitation can leave behind non-specifically bound proteins. Increase the number of washes (e.g., 3-5 times) and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).[11] |
| Antibody Cross-reactivity | The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody and include an isotype control to assess the level of non-specific binding. |
Quantitative Data Summary
| Parameter | Method | Target | Value | Cell Line | Reference |
| In Vitro IC50 | Kinase Assay | Aurora A | 1.5 µM | N/A | [1] |
| In Vitro IC50 | Kinase Assay | Aurora B | 7.0 µM | N/A | [1] |
| Cellular pAurora A Reduction | Immunofluorescence | Aurora A | ~85% reduction at 20 µM after 5h | HeLa | [2] |
| Cellular pAurora A Reduction | Immunofluorescence | Aurora A | ~47% reduction at 20 µM after 24h | HeLa | [2] |
| Example Thermal Shift (ΔTagg) | CETSA | Thymidylate Synthase (TS) with Raltitrexed | ~3.7 °C at 200 µM | K562 | [12] |
Note: A specific cellular IC50 for this compound and a CETSA thermal shift value for an Aurora A inhibitor were not available in the reviewed literature. The provided CETSA data for a different target is for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) Melt Curve
-
Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 20 µM) or with a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 5 hours) at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease and phosphatase inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody against Aurora A.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the non-heated control. Plot the percentage of soluble protein against the temperature to generate the melt curves. The temperature at which 50% of the protein has aggregated is the Tagg. A shift in the Tagg between the treated and control samples (ΔTagg) indicates target engagement.
Protocol 2: Western Blot for Phosphorylated Aurora A
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Once they reach the desired confluency, treat them with a serial dilution of this compound and a vehicle control for the optimized time. For a positive control, treat a set of cells with a mitotic blocker like nocodazole.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. Incubate the membrane with a primary antibody against pAurora A (Thr288) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Aurora A or a loading control protein like β-actin.
Protocol 3: Immunoprecipitation of Aurora A
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add an IP-grade primary antibody against Aurora A and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against Aurora A and any suspected interacting partners.
Visualizations
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationships in troubleshooting a lack of target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tripolin A and MLN8054 as Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors of Aurora A kinase: Tripolin A and MLN8054. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to Aurora A Kinase
Aurora A is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and cytokinesis. Its overexpression is frequently observed in a variety of human cancers, making it a compelling therapeutic target. Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.
Mechanism of Action
This compound and MLN8054 inhibit Aurora A kinase through distinct mechanisms:
-
This compound is a non-ATP competitive inhibitor of Aurora A.[1][2] Its inhibitory activity is not affected by increasing concentrations of ATP.[1]
-
MLN8054 is an ATP-competitive, reversible inhibitor of Aurora A kinase.[3][4] It competes with ATP for binding to the kinase's active site.
Biochemical Potency and Selectivity
The potency and selectivity of kinase inhibitors are critical parameters for their utility as research tools and potential therapeutics.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Aurora B | Reference(s) |
| MLN8054 | Aurora A | 4 | >40-fold | [4][5] |
| Aurora B | 172 | [4] | ||
| This compound | Aurora A | 1500 | ~4.7-fold | [6] |
| Aurora B | 7000 | [6] |
Note: The IC50 values are from different studies and assay conditions may vary. A direct head-to-head comparison in the same assay would provide a more definitive measure of relative potency.
While MLN8054 demonstrates high potency for Aurora A in the nanomolar range, this compound exhibits its effect at micromolar concentrations.[4][6] In cellular assays, MLN8054 shows over 150-fold greater potency against Aurora A compared to Aurora B.[3] this compound also shows selectivity for Aurora A over Aurora B, albeit to a lesser extent in the biochemical assays reported.[6]
Cellular Effects
Both this compound and MLN8054 induce cellular phenotypes consistent with the inhibition of Aurora A kinase.
| Cellular Effect | This compound | MLN8054 | Reference(s) |
| Mitotic Spindle Defects | Yes (monopolar, disorganized spindles) | Yes (monopolar spindles) | [3][7] |
| Centrosome Abnormalities | Yes (fragmentation) | Yes | [7] |
| Cell Cycle Arrest | G2/M | G2/M | [3] |
| Apoptosis | Implied by mitotic defects | Yes | [3] |
| Senescence | Not explicitly reported | Yes |
Treatment of cells with either inhibitor leads to significant mitotic spindle defects, including the formation of monopolar spindles and centrosome fragmentation.[3][7] These defects trigger the spindle assembly checkpoint, leading to a G2/M cell cycle arrest.[3] For MLN8054, this mitotic catastrophe has been shown to ultimately lead to apoptosis.[3] Studies on this compound confirm that its cellular effects, such as the induction of mitotic spindle defects, are consistent with those observed with MLN8054, suggesting a similar downstream cellular fate.[2][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the direct inhibition of purified Aurora A kinase by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Test compounds (this compound, MLN8054) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitors in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted inhibitor, the kinase substrate, and the purified Aurora A enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Kₘ for Aurora A.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on cell proliferation and viability.[9]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete culture medium
-
This compound and MLN8054
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or MLN8054 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9]
Immunofluorescence for Mitotic Spindle Analysis
This technique is used to visualize the effects of the inhibitors on the mitotic spindle and centrosomes.[10]
Materials:
-
Cells grown on sterile glass coverslips
-
This compound and MLN8054
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin or anti-pericentrin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or MLN8054 for a specified time (e.g., 24 hours).
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer for 10 minutes.[10]
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[10]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[10]
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room temperature, protected from light.[10]
-
Wash the coverslips and mount them onto glass slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with abnormal mitotic spindles (e.g., monopolar, multipolar).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Tripolin A and Alisertib: Two Distinct Aurora A Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics, the targeting of mitotic kinases, particularly Aurora A kinase, has emerged as a promising strategy. This guide provides a detailed comparison of two inhibitors of Aurora A kinase: Tripolin A, a novel, non-ATP competitive inhibitor, and Alisertib (MLN8237), a well-characterized, ATP-competitive inhibitor currently in clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to this compound and Alisertib
This compound is a small molecule inhibitor that uniquely targets Aurora A kinase in a non-ATP competitive manner.[1][2][3][4] Its mechanism offers a different approach to kinase inhibition compared to the majority of currently developed inhibitors. Alisertib, on the other hand, is a potent and selective, orally bioavailable inhibitor that competes with ATP for the kinase's binding site.[5][6] It has been extensively studied in preclinical models and has advanced to numerous clinical trials for a variety of hematological and solid tumors.[5][6]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and Alisertib lies in their interaction with Aurora A kinase.
This compound acts as a non-ATP competitive inhibitor . This means its inhibitory effect on Aurora A kinase activity is independent of the concentration of ATP.[3] This mode of action suggests that this compound binds to a site on the kinase distinct from the ATP-binding pocket, potentially an allosteric site. This can lead to a different pharmacological profile and may offer advantages in overcoming resistance mechanisms associated with the ATP-binding site.
Alisertib is a classic ATP-competitive inhibitor . It directly competes with ATP for binding to the catalytic site of Aurora A kinase.[7] Its high affinity for the ATP-binding pocket prevents the kinase from utilizing ATP for phosphorylation, thereby inhibiting its function. Alisertib has demonstrated high selectivity for Aurora A over Aurora B kinase, a distinction that is critical for minimizing off-target effects.[5][8]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and Alisertib, focusing on their inhibitory concentrations and effects on cell viability.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Inhibition Type | Reference |
| This compound | Aurora A | 1.5 µM | Non-ATP Competitive | [2][3] |
| Aurora B | 7 µM | Not Specified | [2] | |
| Alisertib | Aurora A | 1.2 nM | ATP-Competitive | [5][9] |
| Aurora B | 396.5 nM | ATP-Competitive | [5][10] |
Table 2: In Vitro Cell Line Efficacy (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HeLa | Cervical Cancer | Data on mitotic defects observed at 20 µM, but specific IC50 for cell viability not provided. | [2] |
| Alisertib | HCT-116 | Colorectal Carcinoma | 6.7 nM | [7] |
| MCF7 | Breast Adenocarcinoma | 17.13 µM (24h), 15.78 µM (48h) | [6] | |
| MDA-MB-231 | Breast Adenocarcinoma | 12.43 µM (24h), 10.83 µM (48h) | [6] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.003 - 1.71 µM | [5] | |
| Broad Panel of 13 Cell Lines | Various | 15 - 469 nM | [11] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy
This compound: To date, there is a lack of published in vivo efficacy data for this compound in xenograft or other animal models. The primary research has focused on its in vitro characterization in cell lines.[1][2][4]
Alisertib: Extensive in vivo studies have demonstrated the anti-tumor activity of Alisertib in a variety of preclinical models. In HCT-116 colon cancer xenografts, oral administration of Alisertib resulted in a dose-dependent tumor growth inhibition.[11] Specifically, daily doses of 3, 10, and 30 mg/kg led to tumor growth inhibitions of 43.3%, 84.2%, and 94.7%, respectively.[10] Alisertib has also shown efficacy in lymphoma models and has been evaluated in numerous clinical trials for various cancers.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Kinase Assay
This compound:
-
Assay Principle: To determine the IC50 values and the mode of inhibition, in vitro kinase assays were performed using recombinant Aurora A kinase.
-
Protocol: The inhibitory activity of this compound was measured in the presence of varying concentrations of ATP. The assay likely involved incubating the kinase, a suitable substrate (e.g., a peptide), and this compound, followed by the addition of radiolabeled ATP to initiate the reaction. The incorporation of the radiolabel into the substrate would then be quantified to determine the kinase activity. To establish the non-ATP competitive nature, the IC50 of this compound was determined at different fixed concentrations of ATP.[2][3]
Alisertib:
-
Assay Principle: A radioactive Flashplate enzyme assay was used to determine the in vitro inhibition of Aurora A kinase.
-
Protocol: Recombinant Aurora A (5 nM) was assayed in a buffer containing 50 mM Hepes (pH 7.5), 10 mM MgCl2, 5 mM DTT, and 0.05% Tween 20. A biotin-conjugated peptide substrate (2 µM) and [γ-33P]ATP (2 µM) were used. Increasing concentrations of Alisertib were added to the reaction mixture. The kinase reaction was allowed to proceed, and the amount of phosphorylated substrate was quantified using FlashPlates.[5]
Cell Viability Assay
This compound (HeLa cells):
-
Assay Principle: While a specific cell viability IC50 is not provided, the effects of this compound on HeLa cells were observed through immunofluorescence microscopy.
-
Protocol: HeLa cells were cultured in appropriate media. For experiments, cells were treated with 20 µM this compound for 24 hours. Following treatment, cells were fixed, permeabilized, and stained with antibodies against specific proteins (e.g., α-tubulin) and with a DNA stain (e.g., DAPI) to visualize the mitotic spindle and chromosomes. The percentage of cells with mitotic defects was then quantified.[2]
Alisertib (General Protocol - MTT Assay):
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a range of concentrations of Alisertib for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[12][13][14]
-
In Vivo Xenograft Study (Alisertib)
-
Model: HCT-116 colon tumor xenografts in female nude mice.
-
Protocol:
-
HCT-116 cells are subcutaneously injected into the flanks of nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Alisertib is administered orally at doses of 3, 10, and 30 mg/kg once daily for a specified period (e.g., 21 consecutive days).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[11][15]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of Aurora A Kinase Inhibition.
Caption: Experimental workflows for inhibitor evaluation.
Conclusion
This compound and Alisertib represent two distinct classes of Aurora A kinase inhibitors with different mechanisms of action. Alisertib is a well-established, potent ATP-competitive inhibitor with a significant body of preclinical and clinical data supporting its efficacy. This compound, as a non-ATP competitive inhibitor, offers a novel approach to targeting Aurora A kinase. While in vitro studies have demonstrated its ability to induce mitotic defects consistent with Aurora A inhibition, further research, particularly in vivo efficacy studies and testing across a broader range of cancer cell lines, is necessary to fully elucidate its therapeutic potential. This comparative guide highlights the current state of knowledge for both compounds and provides a framework for future research in the development of next-generation Aurora A kinase inhibitors.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tripolin A: A Comparative Guide to its Specificity for Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tripolin A's inhibitory activity on Aurora A versus Aurora B kinases. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to objectively assess its specificity.
Introduction to Aurora Kinases and this compound
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] The two most well-characterized members, Aurora A and Aurora B, share a high degree of homology but have distinct localizations and functions during cell division.[1] Aurora A is typically associated with the centrosomes and spindle poles, regulating mitotic entry and spindle assembly, while Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for correct chromosome-microtubule attachments and cytokinesis.[1][2] Due to their critical roles in cell proliferation and their frequent overexpression in cancers, Aurora kinases are attractive targets for anti-cancer drug development.[3]
This compound is a novel, small-molecule inhibitor identified as a specific, non-ATP competitive inhibitor of Aurora A.[3][4] Its specificity is critical, as off-target inhibition of Aurora B can lead to different cellular phenotypes and potential toxicities. This guide evaluates the experimental evidence supporting the selective inhibition of Aurora A by this compound.
Data Presentation: Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound against Aurora A and Aurora B, alongside other well-known Aurora kinase inhibitors for comparison.
| Inhibitor | Primary Target(s) | IC50 Aurora A | IC50 Aurora B | Selectivity (Fold, B vs A) |
| This compound | Aurora A | 1.5 µM | 7 µM | ~4.7 |
| MLN8237 (Alisertib) | Aurora A | 1.2 nM | 396.5 nM | ~330 |
| GSK1070916 | Aurora B | >250-fold vs B | 0.38 nM | <0.004 |
| R763 | Pan-Aurora | 4 nM | 4.8 nM | ~1.2 |
Data sourced from references[4][5][6]. The selectivity fold is calculated as (IC50 Aurora B) / (IC50 Aurora A).
Experimental Protocols
The validation of a kinase inhibitor's specificity involves a combination of biochemical and cell-based assays.[7][8]
This assay directly measures the ability of an inhibitor to block the catalytic activity of the purified kinase. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated by adding ATP to a mixture of the kinase (e.g., purified Aurora A or Aurora B) and a suitable substrate. After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP into ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.[9]
-
Protocol Outline:
-
Preparation: Recombinant human Aurora A or Aurora B kinase is diluted in assay buffer.
-
Compound Incubation: A serial dilution of the test compound (e.g., this compound) is pre-incubated with the kinase for a defined period (e.g., 15 minutes) at room temperature.[9]
-
Reaction Initiation: The kinase reaction is started by adding a mixture of ATP and a substrate (e.g., myelin basic protein) at their Km concentrations.[9] The reaction proceeds for a set time (e.g., 2 hours).[9]
-
Signal Generation: ADP-Glo™ Reagent is added to terminate the reaction and eliminate unused ATP.[9]
-
Luminescence Reading: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer.[9]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-based assays are crucial for confirming that an inhibitor maintains its specificity within a complex cellular environment. To differentiate between Aurora A and Aurora B inhibition, specific cellular substrates are monitored.
-
Principle: Phosphorylation of Histone H3 at Serine 10 (p-H3-Ser10) is a well-established and specific marker for Aurora B activity in mitotic cells.[10] By treating cultured cells with an inhibitor and measuring the levels of p-H3-Ser10, one can assess the inhibitor's effect on Aurora B.
-
Protocol Outline (Western Blot Analysis):
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa) are cultured and synchronized in mitosis. The cells are then treated with various concentrations of this compound, a positive control for Aurora B inhibition (e.g., GSK1070916), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[10]
-
Cell Lysis: Mitotic cells are collected and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for p-H3-Ser10. A loading control antibody (e.g., α-tubulin or total Histone H3) is also used to ensure equal protein loading.[10]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the p-H3-Ser10 band is quantified and normalized to the loading control. A reduction in the signal compared to the vehicle control indicates inhibition of Aurora B. Studies show this compound does not inhibit the phosphorylation of Histone H3 at Ser-10, confirming its selectivity for Aurora A over Aurora B in cells.[10]
-
Mandatory Visualizations
Caption: Workflow for validating the specificity of a kinase inhibitor.
Caption: Distinct roles of Aurora A and B in mitosis and the action of this compound.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A Protein Kinase: To the Centrosome and Beyond | MDPI [mdpi.com]
- 3. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1148118-92-6 | Aurora Kinase | MOLNOVA [molnova.cn]
- 5. mdpi.com [mdpi.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
Tripolin A: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Tripolin A has emerged as a novel small-molecule inhibitor targeting Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its non-ATP competitive mechanism of action distinguishes it from many other kinase inhibitors.[1][4][5] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data.
Kinase Inhibition Profile of this compound
This compound demonstrates a degree of selectivity for Aurora A kinase over the closely related Aurora B kinase and other tested receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases.
| Kinase Target | This compound IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR (VEGFR2) | 17.9 |
| IGF1R | 14.9 |
Data sourced from Kesisova et al., 2013.[6]
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of a compound like this compound. This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B, EGFR, etc.)
-
Kinase-specific substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white opaque assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer to the desired final concentrations.
-
Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Dilute the purified kinase in Kinase Assay Buffer to the desired working concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of the assay plate. For control wells, add 5 µL of buffer with the same concentration of solvent.
-
Add 10 µL of the kinase/substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Simplified Aurora A signaling pathway and the inhibitory action of this compound.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. rupress.org [rupress.org]
- 5. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Tripolin A-Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported phenotypes induced by Tripolin A, a novel Aurora A kinase inhibitor. We delve into the available experimental data, provide detailed methodologies for key experiments, and compare its effects with alternative Aurora A inhibitors. This document aims to serve as a valuable resource for researchers considering the use of this compound in their studies and for professionals in the field of drug development.
Executive Summary
This compound is a small-molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Research has shown that this compound induces specific mitotic defects, offering a potential tool for cancer research and therapeutic development.[1][2] This guide summarizes the key findings from the seminal study on this compound, provides detailed experimental protocols to aid in the replication of these findings, and compares its activity with other well-established Aurora A inhibitors, namely MLN8054 and MLN8237. A critical aspect of this guide is the assessment of the reproducibility of this compound-induced phenotypes. It is important to note that, to date, the primary characterization of this compound's biological effects is detailed in a single key publication by Kesisova et al. (2013). As such, a broader understanding of its reproducibility across different laboratories and experimental systems is currently limited.
Comparative Analysis of this compound and Alternative Aurora A Inhibitors
This compound acts as a non-ATP competitive inhibitor of Aurora A kinase.[1] Its effects have been compared to other known Aurora A inhibitors, such as MLN8054 and MLN8237, which are ATP-competitive. The following tables summarize the quantitative data available for this compound and its comparators.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | Aurora A | ~1.5 - 3.0 (ATP-dependent) | Non-ATP Competitive | [3] |
| MLN8054 | Aurora A | Not explicitly stated in the primary comparison study | ATP-Competitive | [4] |
| MLN8237 (Alisertib) | Aurora A | Not explicitly stated in the primary comparison study | ATP-Competitive | [4] |
Table 2: Cellular Phenotypes Induced by Aurora A Inhibition
| Phenotype | This compound (20 µM, 24h) | MLN8237 (100 nM, 24h) | Aurora A siRNA | Control (DMSO/siRNA) | Reference |
| Normal Mitotic Figures (%) | ~20 | ~25 | ~30 | ~85 | [3] |
| Multipolar Spindles (%) | ~40 | ~35 | ~30 | ~5 | [3] |
| Misaligned Chromosomes (%) | ~25 | ~20 | ~20 | ~5 | [3] |
| Disorganized Spindles (%) | ~10 | ~15 | ~15 | ~5 | [3] |
| Monopolar Spindles (%) | ~5 | ~5 | ~5 | 0 | [3] |
Table 3: Effect on Interpolar Distance in Mitotic HeLa Cells
| Treatment | Average Interpolar Distance (µm) | Standard Deviation (µm) | p-value vs. Control | Reference |
| Control (DMSO) | ~10.5 | ~1.0 | - | [3] |
| This compound (20 µM) | ~8.5 | ~1.2 | < 0.0001 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Aurora A signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
To facilitate the replication of the key findings, detailed protocols for the primary experimental techniques are provided below. These are based on established methodologies and the information available in the primary literature.
Cell Culture and Drug Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Treatment: For phenotypic analysis, HeLa cells are seeded to achieve 50-60% confluency on the day of treatment. Cells are then treated with 20 µM this compound or the equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 24 hours).
Immunofluorescence Staining
-
Fixation: Following treatment, cells grown on coverslips are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are washed three times with PBS and then permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: After washing with PBS, non-specific binding sites are blocked by incubating the cells in 3% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies diluted in 1% BSA in PBS overnight at 4°C. Key primary antibodies include:
-
Mouse anti-α-tubulin (for spindle visualization)
-
Rabbit anti-pericentrin (for centrosome visualization)
-
-
Secondary Antibody Incubation: After washing three times with PBS, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Cells are washed three times with PBS and then stained with DAPI (4',6-diamidino-2-phenylindole) to visualize DNA. Coverslips are then mounted onto glass slides using an anti-fade mounting medium.
-
Microscopy: Images are acquired using a confocal laser scanning microscope.
In Vitro Aurora A Kinase Assay (ADP-Glo™ Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay system, a common method for measuring kinase activity.
-
Reagent Preparation: Prepare the Aurora A kinase, substrate (e.g., Kemptide), ATP, and this compound dilutions in the provided kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test inhibitor (this compound) or vehicle control.
-
Add 2 µL of Aurora A enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Determination: Perform the assay with a serial dilution of this compound to determine the concentration required for 50% inhibition of Aurora A activity.
Reproducibility of this compound-Induced Phenotypes
The reproducibility of a compound's biological effects is paramount for its validation as a reliable research tool or a potential therapeutic agent. The primary study on this compound by Kesisova et al. (2013) reports that the presented quantitative data on cellular phenotypes were derived from at least three independent experiments, suggesting internal consistency.[3]
However, a comprehensive assessment of the broader reproducibility of this compound-induced phenotypes is currently challenging due to the limited number of published studies from independent research groups. The scientific community relies on the independent verification of novel findings to establish their robustness. As of the writing of this guide, the initial characterization of this compound remains the principal source of information regarding its biological activity.
Therefore, while the initial data is promising and the described phenotypes are consistent with Aurora A inhibition, researchers should approach the use of this compound with the understanding that its effects have not yet been widely replicated in the peer-reviewed literature. Further independent studies are necessary to fully establish the reproducibility and generalizability of the reported this compound-induced phenotypes across different cell lines and experimental conditions.
Conclusion
This compound presents as a unique, non-ATP competitive inhibitor of Aurora A kinase with distinct effects on mitotic progression. The initial characterization provides a solid foundation for its potential use in dissecting Aurora A-mediated signaling pathways. This guide has summarized the key quantitative data, provided detailed experimental protocols to aid in the replication of these findings, and offered a comparison with other established Aurora A inhibitors. The primary limitation in assessing the reproducibility of this compound's effects is the current reliance on a single, albeit thorough, initial study. As the scientific community continues to explore novel kinase inhibitors, further independent validation will be crucial in solidifying the role of this compound as a reliable and valuable tool in cell biology and cancer research.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Tripolin A's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Tripolin A with other selective Aurora A kinase inhibitors, MLN8054 and Alisertib (MLN8237). The information is compiled from independent research to offer a comprehensive overview supported by experimental data.
Introduction to this compound and its Alternatives
This compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase[1][2]. Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of various human cancers, making it a promising target for cancer therapy.[3][4][5][6][7]
As alternatives for comparison, this guide includes two well-characterized, ATP-competitive Aurora A kinase inhibitors:
-
MLN8054: A first-generation selective Aurora A inhibitor that has undergone Phase I clinical trials.[3][4][5][8]
-
Alisertib (MLN8237): A second-generation, potent, and selective Aurora A inhibitor currently in multiple Phase II and III clinical trials.[6][7][9][10][11]
Comparative Anti-Tumor Activity
The following tables summarize the available quantitative data on the anti-tumor effects of this compound, MLN8054, and Alisertib. It is important to note that the data for this compound is currently limited to a single published study and a limited number of cell lines, warranting further independent validation.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Mode of Inhibition | Reference |
| This compound | Aurora A | ~5 µM (at 100 µM ATP) | Non-ATP Competitive | [1][12] |
| MLN8054 | Aurora A | 25 nM | ATP Competitive | [2] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | ATP Competitive |
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HeLa | Cervical Cancer | 20 µM (viability) | [1] |
| MLN8054 | HCT-116 | Colon Cancer | 0.5 µM | [2] |
| PC-3 | Prostate Cancer | 0.8 µM | [2] | |
| Calu-6 | Lung Cancer | 1.0 µM | [2] | |
| Alisertib (MLN8237) | HCT-116 | Colon Cancer | 98 nM | [13] |
| Ramos | Burkitt's Lymphoma | 15 nM | [13] | |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | 20 nM | [13] | |
| NCI-H226 | Lung Squamous Cell Carcinoma | 469 nM | [13] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols between studies.
Table 3: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Reference |
| This compound | HeLa | Mitotic arrest, abnormal spindle formation | Not explicitly quantified | [1][2] |
| MLN8054 | HCT-116 | G2/M accumulation | Yes | [2][3][8] |
| Alisertib (MLN8237) | Multiple Myeloma Cells | Mitotic accumulation | Yes | [9] |
| Esophageal Cancer Models | Cell cycle arrest | Yes | [10] |
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in mitotic progression and key downstream signaling pathways implicated in cancer.
Caption: Aurora A Kinase signaling and points of inhibition.
Experimental Workflow
The diagram below outlines a general workflow for the in vitro validation of an anti-tumor compound like this compound.
Caption: General workflow for in vitro anti-tumor drug screening.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or alternative compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds for the desired time period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Conclusion
This compound presents a novel mechanism of action as a non-ATP competitive inhibitor of Aurora A kinase. The currently available data indicates its potential as an anti-tumor agent, though further independent validation across a broader range of cancer cell lines is necessary to fully assess its efficacy in comparison to established ATP-competitive inhibitors like MLN8054 and Alisertib. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Aurora A kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Tripolin A and Other Non-ATP Competitive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tripolin A, a non-ATP competitive inhibitor of Aurora A kinase, with other non-ATP competitive and ATP-competitive inhibitors targeting Aurora kinases. This document aims to be a valuable resource by presenting objective performance comparisons, supporting experimental data, and detailed methodologies to aid in research and drug development.
Introduction to Non-ATP Competitive Inhibition
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The majority of kinase inhibitors developed to date are ATP-competitive, targeting the highly conserved ATP-binding pocket. While effective, this approach can lead to off-target effects due to the similarity of this pocket across the kinome. Non-ATP competitive inhibitors, such as this compound, offer a promising alternative by binding to allosteric sites, which are often more diverse among kinases. This can lead to higher selectivity and potentially novel mechanisms of action.[1][2]
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[3][4] It has been shown to induce mitotic spindle defects and abnormalities in spindle poles.[3] This guide will compare the biochemical and cellular activities of this compound with another notable non-ATP competitive inhibitor, SP-96 (targeting Aurora B), and several ATP-competitive inhibitors of Aurora kinases.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of this compound and other selected kinase inhibitors against Aurora A and Aurora B kinases.
Table 1: Non-ATP Competitive Inhibitors - Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Other Aurora Kinase | Reference |
| This compound | Aurora A | 1500 | ~4.7-fold selective for Aurora A over Aurora B | [3] |
| Aurora B | 7000 | [3] | ||
| SP-96 | Aurora B | 0.316 | ~60-fold selective for Aurora B over Aurora A | [2][3][5] |
| Aurora A | 18.975 | [6] |
Table 2: ATP-Competitive Inhibitors - Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Other Aurora Kinase | Reference |
| MLN8054 | Aurora A | 4 | >40-fold selective for Aurora A over Aurora B | [7] |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold selective for Aurora A over Aurora B | [8] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | ~3700-fold selective for Aurora B over Aurora A | [5][9][10][11] |
| Hesperadin | Aurora B | 250 | - | [5][12][13] |
| GSK1070916 | Aurora B | 3.5 | >100-fold selective for Aurora B over Aurora A | [5][14][15][16] |
Mechanism of Action
Non-ATP competitive inhibitors function by binding to allosteric sites on the kinase, inducing conformational changes that inactivate the enzyme.[1] This is in contrast to ATP-competitive inhibitors, which directly block the ATP binding site.
This compound: Studies have shown that the inhibitory activity of this compound on Aurora A kinase is independent of ATP concentration, confirming its non-ATP competitive mechanism.[17] While the precise allosteric binding site is not fully elucidated in the provided search results, its mechanism is distinct from ATP-competitive inhibitors like MLN8054.[17]
SP-96: This compound is the first-in-class non-ATP-competitive inhibitor of Aurora B kinase.[2] Enzyme kinetics studies have confirmed its non-ATP competitive mode of action.[2] This unique mechanism contributes to its high selectivity, particularly against kinases like FLT3 and KIT, which are often inhibited by ATP-competitive Aurora B inhibitors, leading to myelosuppression.[18][19]
The diagram below illustrates the different modes of inhibition.
Figure 1: Comparison of ATP-competitive and non-ATP competitive inhibition mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other kinase inhibitors.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP, or used in a luminescence-based assay)
-
Substrate peptide (e.g., Kemptide or a specific peptide substrate for the kinase)
-
Test compounds (this compound, SP-96, etc.) dissolved in DMSO
-
Microtiter plates (e.g., 96-well or 384-well)
-
Detection system (e.g., scintillation counter for radioactivity or a luminometer for ADP-Glo™ assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microtiter plate, add the kinase, the substrate peptide, and the diluted test compound.
-
Initiation: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the kinase activity.
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™): Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a luminometer.[20]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Aurora Kinase Inhibition
This assay assesses the ability of a compound to inhibit Aurora kinase activity within a cellular context. A common method is to measure the phosphorylation of a downstream substrate, such as Histone H3 at Serine 10 (a substrate of Aurora B).
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Aurora A)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate or the kinase itself.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
The following diagram illustrates a general workflow for screening and characterizing Aurora kinase inhibitors.
Figure 2: A general experimental workflow for the discovery and characterization of Aurora kinase inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the central role of Aurora A kinase in mitosis and the point of inhibition by this compound.
Figure 3: Simplified signaling pathway of Aurora A in mitosis and its inhibition by this compound.
Conclusion
This compound represents an important tool for studying the cellular functions of Aurora A kinase due to its specific, non-ATP competitive mechanism of action. This comparative guide highlights the quantitative differences in potency and selectivity between this compound, another non-ATP competitive inhibitor SP-96, and several ATP-competitive inhibitors. The provided experimental protocols offer a framework for the evaluation of these and other novel kinase inhibitors. The development of more selective, non-ATP competitive inhibitors like this compound and SP-96 holds significant promise for advancing cancer therapy by potentially offering improved efficacy and reduced off-target toxicities.
References
- 1. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. promega.co.uk [promega.co.uk]
A Head-to-Head Comparison of Tripolin A and RNAi for Aurora A Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
Aurora A kinase, a key regulator of mitotic progression, has emerged as a significant target in cancer therapy due to its frequent overexpression in various tumors. This guide provides an objective, data-driven comparison of two distinct methods for inhibiting Aurora A function: Tripolin A, a small-molecule inhibitor, and RNA interference (RNAi), a gene-silencing technology. Understanding the nuances, strengths, and limitations of each approach is critical for designing robust experiments and developing effective therapeutic strategies.
Introduction to Aurora A Inhibition Strategies
This compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1][2] It directly targets the enzymatic activity of the Aurora A protein, offering a rapid and reversible means of inhibition.
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression. For targeting Aurora A, short interfering RNAs (siRNAs) are designed to specifically bind to and promote the degradation of Aurora A mRNA, thereby preventing the synthesis of the Aurora A protein. This approach reduces the total cellular level of the target protein.
Mechanism of Action
The fundamental difference between this compound and RNAi lies in their point of intervention in the cellular machinery.
-
This compound: Acts post-translationally by binding to the Aurora A protein. It is a non-ATP-competitive inhibitor, meaning its inhibitory effect is not overcome by increasing concentrations of ATP.[2][3][4] This leads to a rapid cessation of the kinase's ability to phosphorylate its downstream substrates.
-
Aurora A RNAi: Acts pre-translationally. siRNAs targeting Aurora A are introduced into the cell, where they associate with the RNA-induced silencing complex (RISC). This complex then binds to the complementary sequence on the Aurora A mRNA, leading to its cleavage and subsequent degradation. The result is a time-dependent depletion of the Aurora A protein pool.
Head-to-Head Performance Comparison
The efficacy and cellular effects of this compound and Aurora A RNAi have been characterized in several studies. While both methods effectively inhibit Aurora A function, they exhibit distinct quantitative and qualitative outcomes.
Table 1: Efficacy in Aurora A Inhibition and Cellular Phenotypes
| Parameter | This compound | Aurora A RNAi | Data Source |
| Target | Aurora A protein kinase activity | Aurora A mRNA | N/A |
| Inhibition of pAurora A (T288) | 85% reduction (5h treatment) | Not directly measured (reduces total protein) | [5] |
| Spindle Abnormalities | 99.3% of mitotic cells (24h) | Severe abnormalities reported | [2] |
| Centrosome Fragmentation | 99% of mitotic cells (5h) | 60% of mitotic cells | [2] |
| Cell Cycle Arrest | G2/M arrest | G2/M arrest | [6][7] |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis | [6] |
Table 2: Specificity and Off-Target Considerations
| Parameter | This compound | Aurora A RNAi | Data Source |
| Selectivity (vs. Aurora B) | No significant inhibition of Aurora B activity (pHistone H3 Ser10 levels unaffected) | Generally specific to Aurora A mRNA sequence | [2][5] |
| Primary Off-Target Risk | Inhibition of other kinases with similar binding pockets (though shown to be selective) | Silencing of unintended mRNAs with partial sequence homology ("seed" region matches) | [8][9][10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of these inhibitors.
Caption: Workflow for comparing this compound and Aurora A RNAi.
Caption: Key signaling pathways involving Aurora A.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound or Aurora A siRNA, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubation: Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[11]
-
Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect emission data at ~617 nm.[11] Analyze the DNA content histograms to quantify the percentage of cells in each cycle phase.
Protocol 2: Apoptosis Assay via Annexin V & PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells post-treatment by centrifugation (300-600 x g for 5 minutes).[12]
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI.[12]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary and Recommendations
| Feature | This compound (Small-Molecule Inhibitor) | Aurora A RNAi (Gene Silencing) |
| Mode of Action | Rapid, reversible inhibition of kinase activity. | Slower, sustained depletion of protein levels. |
| Onset of Effect | Fast (minutes to hours). | Slow (24-72 hours, requires mRNA and protein turnover). |
| Specificity | High selectivity for Aurora A over Aurora B demonstrated.[2][5] Potential for off-target kinase inhibition. | High sequence specificity. Potential for off-target gene silencing via seed region homology.[9] |
| Use Case | Ideal for studying acute effects of kinase inhibition and for therapeutic development. | Ideal for validating the role of the Aurora A gene itself and for studying long-term depletion effects. |
| Limitations | Potential for compound-specific off-target effects and development of resistance. | Can induce cellular stress responses; incomplete knockdown can complicate interpretation. |
The choice between this compound and Aurora A RNAi depends heavily on the experimental question.
-
This compound is an excellent tool for dissecting the immediate cellular consequences of Aurora A catalytic inhibition. Its rapid action and reversibility are advantageous for temporal studies of the cell cycle and signaling pathways. It also serves as a relevant model for preclinical drug development.
-
Aurora A RNAi provides a powerful method for confirming that a phenotype is a direct result of the loss of the Aurora A protein, rather than an off-target effect of a chemical inhibitor. It is the gold standard for validating a gene's function.
For a comprehensive understanding, researchers are encouraged to use both methods orthogonally. A phenotype observed with this compound treatment that is subsequently recapitulated by Aurora A siRNA knockdown provides strong evidence that the effect is specifically mediated by the inhibition of Aurora A. This dual approach ensures the rigor and validity of findings in both basic research and drug discovery pipelines.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichoplein and Aurora A block aberrant primary cilia assembly in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
Validating HURP Localization: A Comparative Analysis of Tripolin A and Other Aurora A Inhibitors
For researchers, scientists, and drug development professionals, understanding the spatial regulation of key mitotic proteins is paramount. One such protein, Hepatoma Up-Regulated Protein (HURP), plays a critical role in spindle assembly and chromosome segregation. Its precise localization to the vicinity of chromosomes on spindle microtubules is crucial for its function. This guide provides a comparative analysis of Tripolin A, a novel Aurora A kinase inhibitor, against other methods for validating its effect on HURP localization, supported by experimental data and detailed protocols.
This compound has emerged as a valuable tool for studying the intricacies of mitotic regulation. It acts as a non-ATP competitive inhibitor of Aurora A kinase, a key enzyme that phosphorylates HURP and governs its distribution on the mitotic spindle.[1][2][3][4][5] Notably, this compound alters the characteristic gradient of HURP towards the chromosomes without completely abolishing its binding to microtubules, offering a nuanced approach to dissecting this regulatory pathway.[1][2][3][6]
Comparative Efficacy of this compound
The effects of this compound on HURP localization are best understood in comparison to other inhibitors of Aurora A kinase, such as MLN8054 and MLN8237, and to genetic knockdown of Aurora A using RNA interference (RNAi).
| Treatment | Effect on HURP Localization | Effect on HURP Microtubule Binding | Primary Mechanism |
| This compound | Alters gradient distribution, with more signal towards spindle poles.[1][3] | Not significantly affected.[3] | Non-ATP competitive inhibition of Aurora A kinase.[1][3][4] |
| MLN8237 | Loss of gradient distribution towards chromosomes. | Not explicitly stated, but localization is altered. | ATP-competitive inhibition of Aurora A kinase. |
| Aurora A siRNA | Loss of gradient localization pattern.[7] | Not prevented.[7] | Depletion of Aurora A protein. |
Experimental Data Summary
The following table summarizes key quantitative findings from studies investigating the effects of this compound and other Aurora A inhibitors on mitotic cells.
| Parameter | Control (DMSO) | This compound (20 µM, 24h) | MLN8237 (100 nM, 24h) | Aurora A siRNA |
| Normal Mitotic Spindles | ~95% | ~0.7% | Not specified, but significant defects | Not specified, but significant defects |
| Chromosome Misalignment | Minimal | 66% | 56% | 57% |
| Aberrant Spindle Formation | Minimal | 33.3% (mainly tripolar) | 36% (disorganized) | 30% (disorganized) |
| Centrosome Fragmentation | ~5% | 98% | Not specified | 60% |
| pAurora A (T288) Levels on Centrosomes | 100% | 53% (reduction of 47%) | Abolished | Not applicable |
| Total Aurora A on Spindles | 100% | 76% (reduction of 24%) | 30% (reduction of 70%) | Not applicable |
Data compiled from studies on HeLa cells.[3][6]
Experimental Protocols
Validating the effect of this compound on HURP localization typically involves immunofluorescence microscopy and quantitative analysis.
Immunofluorescence Protocol for HURP Localization
-
Cell Culture and Treatment: Plate HeLa cells on coverslips and grow to the desired confluency. Treat cells with 20 µM this compound or a vehicle control (DMSO) for 5 to 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against HURP (e.g., rabbit anti-HURP) and α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 568 goat anti-mouse) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a confocal microscope. For quantitative analysis, draw a line scan along the spindle axis from one pole to the other in metaphase cells and measure the fluorescence intensity of HURP and α-tubulin.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Figure 1. Experimental workflow for validating the effect of this compound on HURP localization.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. Buy this compound | 128943-03-3 [smolecule.com]
- 5. This compound | 128943-03-3 | Benchchem [benchchem.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Tripolin A: A Comparative Guide to Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tripolin A's performance against other established mitotic inhibitors. It is designed to offer a comprehensive overview supported by experimental data to aid in research and drug development.
Introduction to Mitotic Inhibitors
Mitotic inhibitors are a class of anti-cancer agents that disrupt the process of mitosis, or cell division, ultimately leading to cell death. These agents typically target the microtubule spindle apparatus, a critical component for the proper segregation of chromosomes into daughter cells. By interfering with spindle dynamics, these drugs induce a prolonged mitotic arrest, which activates apoptotic pathways. Mitotic inhibitors can be broadly categorized based on their mechanism of action, with some agents stabilizing microtubules and others destabilizing them. This compound represents a more targeted approach, specifically inhibiting Aurora A kinase, a key regulator of mitosis.
Mechanism of Action
The process of mitosis is tightly regulated by a series of checkpoints and protein kinases to ensure high-fidelity chromosome segregation. Microtubules, dynamic polymers of α- and β-tubulin, form the mitotic spindle, which attaches to chromosomes and pulls them apart. Several classes of drugs achieve their anti-cancer effects by targeting this intricate process.
This compound: Aurora A Kinase Inhibition
This compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1] Aurora A is a serine/threonine kinase that plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. By inhibiting Aurora A, this compound disrupts these processes, leading to defects in spindle formation, abnormal centrosome numbers, and ultimately, mitotic arrest.[1][2] Its non-ATP competitive nature suggests a different binding mode compared to many other kinase inhibitors, which could be advantageous in overcoming certain types of drug resistance.[1]
Paclitaxel: Microtubule Stabilization
Paclitaxel, a member of the taxane family, functions by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[3][4] This suppression of microtubule dynamics is catastrophic for the cell, as it halts the cell cycle in the G2/M phase, preventing the separation of chromosomes and leading to apoptosis.[5]
Colchicine: Microtubule Destabilization
Colchicine is a classic example of a microtubule-destabilizing agent. It binds to tubulin dimers, preventing their polymerization into microtubules.[4][6] This disruption of microtubule formation leads to the disassembly of the mitotic spindle, causing cells to arrest in mitosis and subsequently undergo apoptosis.[2]
Comparative Performance Data
Quantitative data is essential for comparing the efficacy of different compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution for this compound's class of inhibitors and other well-established mitotic inhibitors across various human cancer cell lines.
Note on this compound Data: As of the latest literature review, specific cytotoxic IC50 values and quantitative cell cycle analysis for this compound in cancer cell lines are not publicly available. The primary reported value is its in-vitro IC50 against the Aurora A enzyme, which is 1.5 µM.[7] To provide a representative comparison for its drug class, data for Alisertib (MLN8237) , another well-characterized Aurora A kinase inhibitor, is presented below. This serves as a proxy to benchmark the potential performance of selective Aurora A inhibitors.
Table 1: Comparative Cytotoxicity (IC50) of Mitotic Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 Value | Citation |
| Alisertib (MLN8237) | Aurora A Kinase Inhibitor | HeLa (Cervical) | ~6.7 nM (Cell-based Aurora A inhibition) | [7] |
| MCF-7 (Breast) | 17.13 µM (24h) | [8] | ||
| MDA-MB-231 (Breast) | 12.43 µM (24h) | [8] | ||
| Paclitaxel | Microtubule Stabilizer | HeLa (Cervical) | 2.5 - 7.5 nM (24h) | [9] |
| MCF-7 (Breast) | ~3 nM (72h) | [7] | ||
| A549 (Lung) | 0.910 µg/ml (~1.07 µM) (72h) | |||
| Colchicine | Microtubule Destabilizer | HeLa (Cervical) | ~1.42 µM (48h, for an analog) | |
| MCF-7 (Breast) | 0.013 - 0.027 µM (for derivatives) | |||
| A549 (Lung) | 0.010 - 0.030 µM (for derivatives) |
Table 2: Effect on Cell Cycle Distribution (G2/M Arrest)
| Compound | Cell Line | Treatment Conditions | % of Cells in G2/M Phase | Citation |
| Alisertib (MLN8237) | HCT-116 (Colon) | 50 nM for 24h | Increase in G2/M population | [7] |
| Paclitaxel | HeLa (Cervical) | 80 nM for 12h | 61% | [5] |
| Colchicine | MCF-7 (Breast) | 100 µg/ml for 24h | 80% | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative analysis. The following are standard methods for evaluating the key performance indicators of mitotic inhibitors.
Cytotoxicity Assay (MTT Assay) for IC50 Determination
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Colchicine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[1][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the mitotic inhibitors for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 0.5 mL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Immunofluorescence for Mitotic Spindle Visualization
This technique is used to visualize the structure and organization of the mitotic spindle within cells.
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat the cells with the mitotic inhibitors at appropriate concentrations and for a suitable duration to induce mitotic arrest.
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to stain microtubules) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence or confocal microscope.
Visualizations
The following diagrams illustrate key pathways, workflows, and mechanisms discussed in this guide.
Caption: Signaling pathway of mitotic arrest induced by different inhibitors.
Caption: Experimental workflow for evaluating mitotic inhibitors.
Caption: Comparison of the mechanisms of action.
References
- 1. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferative effect of isorhamnetin on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Safety Operating Guide
Proper Disposal of Tripolin A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle Tripolin A with the appropriate personal protective equipment (PPE). The specific hazards of this compound have not been fully characterized, therefore, a cautious approach is necessary.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
In the event of a spill, isolate the area and prevent the substance from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
Quantitative Data Summary for Chemical Waste Management
The following table outlines general classifications and considerations for the disposal of research chemicals like this compound, where specific data is unavailable. This information is based on general laboratory chemical waste guidelines.
| Parameter | Guideline / Classification | Source/Recommendation |
| UN Number | Not established for this compound. Treat as a regulated chemical waste. | General Laboratory Waste Guidelines |
| Proper Shipping Name | Not established. Use a generic name like "Toxic solid, organic, n.o.s." | Institutional EHS Guidance |
| Hazard Class | Assume toxic. Further classification may depend on experimental context. | Prudent Practices in the Laboratory |
| GHS Hazard Statements | Unknown. Assume H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). | Precautionary Principle |
| Disposal Recommendation | Dispose of as hazardous chemical waste through a licensed disposal facility. | EPA and Local Regulations |
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow a structured and cautious protocol.
Experimental Protocol: Disposal of this compound Waste
-
Waste Identification and Classification:
-
All materials that have come into direct contact with this compound, including contaminated PPE, weigh boats, pipette tips, and empty containers, must be considered hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste stream.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams (e.g., solvents, sharps, biohazardous waste) unless explicitly permitted by your EHS department.
-
Maintain separate, clearly labeled containers for solid and liquid this compound waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container should have a secure, tight-fitting lid.
-
The original product container, if empty, can be used for collecting the same type of waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1148118-92-6," and the approximate concentration and quantity.
-
Include the name of the principal investigator and the laboratory contact information.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Decontamination of Empty Containers:
-
If the original this compound container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated.[1]
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[1] Allow the container to air dry in a fume hood before disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial safety and disposal procedures, researchers can handle this compound responsibly, ensuring a safe laboratory environment and minimizing environmental impact. Always consult with your institution's Environmental Health and Safety department for specific regulations and guidance.
References
Personal protective equipment for handling Tripolin A
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tripolin A. The procedural steps outlined below are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for various stages of handling.
| Operation Stage | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (in a chemical fume hood) | - Safety goggles or a face shield[1][2]- Double-layered nitrile gloves[3]- Laboratory coat (fire-resistant recommended)[4]- Respiratory protection (e.g., N95 respirator or as determined by risk assessment)[4] |
| In-Vitro/In-Vivo Experiments | - Safety glasses- Nitrile gloves- Laboratory coat |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves- Laboratory coat |
| Spill Cleanup | - Safety goggles or a face shield- Double-layered chemical-resistant gloves- Disposable gown or coveralls[5]- Shoe covers- Appropriate respiratory protection |
Operational Plan for Handling this compound
A structured operational plan is critical for the safe handling of this compound from receipt to disposal. The following workflow diagram and procedural steps provide a clear guide for laboratory personnel.
References
- 1. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 2. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 3. web.uri.edu [web.uri.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
